Scutellarin-7-diglucosidic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
150641-65-9 |
|---|---|
分子式 |
C27H26O18 |
分子量 |
638.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O18/c28-8-3-1-7(2-4-8)10-5-9(29)13-11(41-10)6-12(14(30)15(13)31)42-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-28,30-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 |
InChIキー |
IBLZNWWZRXJQAK-DBFWEQBMSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Scutellarin-7-diglucosidic Acid: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin-7-diglucosidic acid is a naturally occurring flavone, a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its extraction and isolation. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this compound. While much of the available research focuses on its aglycone, scutellarin, this guide distinguishes between the two and provides the most current and relevant information for this compound.
Natural Sources
This compound has been identified in several plant species. The primary and most cited sources are:
-
Perilla ocimoides var. Crispa : The purple leaves of this plant are a known source of this compound.[1]
-
Adiantum venustum Don : This species of maidenhair fern is another documented natural source of the compound.[1]
While other species of Perilla and related genera are rich in flavonoids, the specific presence and concentration of this compound require further investigation.
Isolation and Purification Methodologies
Detailed experimental protocols for the specific isolation of this compound are not extensively documented in publicly available literature. However, based on established methods for the extraction and purification of flavonoids from Perilla species, a general yet robust protocol can be outlined. The following sections describe a multi-step approach that can be adapted for the targeted isolation of this compound.
General Experimental Workflow
The isolation of this compound from its natural sources typically involves a series of steps including extraction, concentration, and chromatographic purification.
Caption: A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are based on methodologies reported for the extraction of flavonoids from Perilla leaves and can be optimized for the specific isolation of this compound.
1. Plant Material Preparation:
-
Source: Freshly collected purple leaves of Perilla ocimoides var. Crispa.
-
Processing: The leaves should be washed thoroughly with distilled water to remove any surface contaminants. Subsequently, they are air-dried in the shade or in a ventilated oven at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds. The dried leaves are then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction:
-
Method: Ultrasonic-assisted extraction is a highly efficient method for extracting flavonoids.
-
Solvent: An aqueous solution of ethanol (e.g., 70% v/v) is commonly used as it effectively solubilizes flavonoids.
-
Procedure:
-
Mix the powdered plant material with the extraction solvent in a flask. A solid-to-liquid ratio of 1:20 (g/mL) is a good starting point.
-
Place the flask in an ultrasonic bath.
-
Perform sonication for a specified duration, for instance, 30-60 minutes, at a controlled temperature (e.g., 50-60°C).
-
After sonication, separate the extract from the plant residue by filtration or centrifugation.
-
Repeat the extraction process on the residue two to three times to maximize the yield.
-
Pool the extracts from all repetitions.
-
3. Concentration:
-
The pooled extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol. The resulting aqueous solution is then typically lyophilized to obtain a dry crude extract.
4. Purification:
-
Step 1: Macroporous Resin Chromatography (Initial Purification)
-
Resin Selection: Non-polar or weakly polar macroporous resins (e.g., HP-20, Amberlite XAD-7) are suitable for adsorbing flavonoids from aqueous solutions.
-
Procedure:
-
Dissolve the crude extract in distilled water.
-
Load the solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with distilled water to remove sugars, salts, and other highly polar impurities.
-
Elute the adsorbed flavonoids using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect the fractions and monitor the flavonoid content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions rich in the target compound are pooled and concentrated.
-
-
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification)
-
Column: A reversed-phase C18 column is typically used for the separation of flavonoids.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) is a common mobile phase system.
-
Procedure:
-
Dissolve the enriched flavonoid fraction from the previous step in a suitable solvent (e.g., methanol).
-
Inject the solution into the preparative HPLC system.
-
Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.
-
Combine the pure fractions and remove the solvent under vacuum to obtain the purified compound.
-
-
5. Structural Elucidation:
-
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Quantitative Data
Specific quantitative data for the yield and purity of this compound from its natural sources is not well-documented in the reviewed literature. However, studies on the total flavonoid content in Perilla species can provide a general reference.
Table 1: Total Flavonoid Content in Perilla frutescens Extracts
| Plant Material | Extraction Method | Solvent | Total Flavonoid Content (mg/g of dry weight) | Reference |
| Perilla frutescens var. acuta Leaves | Maceration | Water | Not specified, but luteolin-7-O-diglucuronide content was 302.22 µg/mL in the extract | [2][3] |
| Perilla frutescens var. acuta Leaves | Maceration | 60% Ethanol | Not specified, but scutellarin content was 103.61 µg/mL in the extract | [2][3] |
Note: The data in Table 1 refers to total flavonoids or related compounds and not specifically to this compound. The yield of the target compound will be a fraction of the total flavonoid content and is dependent on the efficiency of the isolation and purification process.
Biological Activity and Signaling Pathways (of the Aglycone, Scutellarin)
Direct research on the signaling pathways modulated by this compound is limited. However, extensive studies have been conducted on its aglycone, scutellarin . It is plausible that this compound may exhibit similar biological activities, potentially acting as a prodrug that is hydrolyzed to scutellarin in vivo. The following signaling pathways have been reported to be modulated by scutellarin:
-
PI3K/Akt Signaling Pathway: Scutellarin has been shown to exert neuroprotective and anti-inflammatory effects through the modulation of the PI3K/Akt pathway.
-
MAPK Signaling Pathway: Scutellarin can regulate inflammatory responses by inhibiting the activation of MAPKs such as p38 and JNK.
-
NF-κB Signaling Pathway: A key mechanism of scutellarin's anti-inflammatory activity is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[4]
-
STAT3 Signaling Pathway: Scutellarin has been found to suppress the proliferation of certain cancer cells by inhibiting the STAT3 signaling pathway.
Caption: Key signaling pathways modulated by scutellarin, the aglycone of this compound.
Conclusion and Future Directions
This compound is a naturally occurring flavonoid with potential for further scientific investigation. This guide provides a foundational understanding of its natural sources and a plausible, adaptable protocol for its isolation and purification. While the biological activities of its aglycone, scutellarin, are well-documented, there is a clear need for further research to elucidate the specific pharmacological effects and mechanisms of action of this compound. Future studies should focus on the targeted isolation of this compound to obtain precise quantitative data on its prevalence in various natural sources and to conduct in-depth investigations into its own unique biological properties and signaling pathways. Such research will be invaluable for unlocking the full therapeutic potential of this natural product.
References
Scutellarin-7-diglucosidic acid from Perilla ocimoides: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Scutellarin-7-diglucosidic acid, a flavonoid isolated from the leaves of Perilla ocimoides. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. The guide details the chemical properties, proposed biological activities, and underlying mechanisms of action of this compound, with a focus on its antioxidant and anti-inflammatory properties. Detailed experimental protocols for extraction, isolation, and biological evaluation are provided, alongside a summary of available quantitative data. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's pharmacological profile.
Introduction
Perilla ocimoides, a member of the mint family (Lamiaceae), is a plant with a long history of use in traditional medicine, particularly in East Asia.[1] Its leaves are a rich source of various bioactive compounds, including flavonoids.[2] Among these, this compound has been identified as a notable constituent.[2] Flavonoids as a class are well-recognized for their diverse pharmacological effects, including antioxidant and anti-inflammatory activities. This guide focuses specifically on this compound, providing a detailed technical resource for its study and potential development as a therapeutic agent. While much of the existing research has focused on its aglycone, scutellarin, this document compiles the available information on the glycoside form and provides context from its more extensively studied counterpart where direct data is limited.
Chemical and Physical Properties
This compound is a flavone glycoside. The presence of two glucuronic acid moieties significantly influences its solubility and pharmacokinetic properties compared to its aglycone, scutellarin.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆O₁₈ | [2] |
| Molecular Weight | 638.48 g/mol | [2] |
| CAS Number | 150641-65-9 | [2] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in water | [2] |
| Storage | Store at -20°C for short-term and -80°C for long-term storage.[2] | [2] |
Biological Activities
The primary biological activities attributed to this compound are its antioxidant and anti-inflammatory effects. It is important to note that many in-depth mechanistic studies have been conducted on its aglycone, scutellarin. The biological activity of the glycoside may be direct or may result from its metabolism to scutellarin in vivo or in vitro.
Antioxidant Activity
Flavonoids are known to act as antioxidants through various mechanisms, including free radical scavenging and metal chelation. A comparative study on the antioxidant activity of scutellarin and its 7-O-glucuronide derivative (a closely related compound to this compound) provides valuable quantitative insights.
| Assay | Compound | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | Scutellarin | 1.9 ± 0.1 | [3] |
| Scutellarin-7-O-glucuronide | 4.8 ± 0.3 | [3] | |
| ABTS Radical Scavenging | Scutellarin | 2.5 ± 0.2 | [3] |
| Scutellarin-7-O-glucuronide | 6.3 ± 0.4 | [3] | |
| Superoxide Anion Scavenging | Scutellarin | 12.5 ± 0.8 | [3] |
| Scutellarin-7-O-glucuronide | 8.9 ± 0.5 | [3] | |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Scutellarin | 1.7 ± 0.1 | [3] |
| Scutellarin-7-O-glucuronide | 5.2 ± 0.3 | [3] |
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key inflammatory signaling pathways. While specific quantitative data for the anti-inflammatory activity of this compound is limited, studies on its aglycone, scutellarin, and other flavonoids suggest potent activity. A common in vitro assay for anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Assay | Compound | Cell Line | IC₅₀ (µM) | Reference |
| Nitric Oxide Production Inhibition | Scrocaffeside A (a flavonoid) | RAW 264.7 | 31.4 | [4] |
| Naringenin-7-O-glucoside (a flavonoid glycoside) | RAW 264.7 | 41.2 | [4] | |
| Acteoside (a phenylethanoid glycoside) | RAW 264.7 | 52.2 | [4] |
Signaling Pathways
The mechanisms underlying the biological activities of this compound are likely mediated through the modulation of various intracellular signaling pathways. Research on its aglycone, scutellarin, has identified several key pathways involved in inflammation and oxidative stress responses. It is hypothesized that this compound may exert its effects through similar pathways, either directly or following its conversion to scutellarin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Scutellarin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[5]
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation.[5] Scutellarin has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects.[5][6]
Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of endogenous antioxidant defenses.[5] Scutellarin has been reported to activate this pathway, leading to the expression of antioxidant enzymes.[5]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of flavonoids from Perilla ocimoides.
Extraction and Isolation of this compound
This protocol is adapted from methods for the extraction and purification of flavonoids from Perilla leaves.[1][7]
5.1.1. Extraction
-
Preparation of Plant Material: Air-dry the leaves of Perilla ocimoides at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered leaves in 60% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[1]
-
Ultrasonic-Assisted Extraction: Subject the mixture to ultrasonic extraction at 60°C for 10 minutes.[1]
-
Flash Evaporation: Concentrate the extract using a flash evaporator for 60 seconds.[1]
-
Filtration and Collection: Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.
5.1.2. Purification by Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat HPD450 macroporous resin by washing with ethanol and then water until neutral.[1][7]
-
Column Loading: Load the crude extract onto the prepared resin column at a concentration of 0.06 mg/mL.[7]
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the flavonoids from the resin using 70% ethanol.[7]
-
Fraction Collection and Analysis: Collect the fractions and monitor the presence of this compound using High-Performance Liquid Chromatography (HPLC).
-
Purification and Identification: Pool the fractions containing the target compound and further purify using techniques such as preparative HPLC. Confirm the structure using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Antioxidant Assays
5.2.1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assays
5.3.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach 80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition and calculate the IC₅₀ value. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Compositions, Extraction Optimizations, and In Vitro Bioactivities of Flavonoids from Perilla Leaves (Perillae folium) by Microwave-Assisted Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Scutellarin-7-diglucosidic Acid: A Technical Overview of a Lesser-Known Flavonoid
For the attention of researchers, scientists, and professionals in drug development, this document provides a technical guide on the chemical structure and properties of Scutellarin-7-diglucosidic acid. Due to a significant lack of specific research on this particular compound, this guide will focus on the closely related and extensively studied compound, Scutellarin (Scutellarein-7-O-glucuronide), to provide a foundational understanding. The structural differences will be clearly delineated.
Introduction
This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. It is structurally characterized by a flavone backbone, scutellarein, linked to two glucuronic acid moieties at the 7-position. While isolated from natural sources such as Perilla ocimoides, comprehensive studies on its specific biological effects and mechanisms of action are currently limited in publicly available scientific literature.[1][2]
In contrast, Scutellarin, which possesses a single glucuronic acid at the same position, has been the subject of extensive research. It is a major active component of the traditional Chinese medicine Erigeron breviscapus and has demonstrated a wide array of pharmacological effects, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer properties. This guide will leverage the wealth of data on Scutellarin to provide a potential framework for understanding the properties of its diglucosidic counterpart.
Chemical Structure and Properties
The core structure of both compounds is the aglycone Scutellarein (4',5,6,7-tetrahydroxyflavone). The key distinction lies in the glycosylation at the 7-hydroxyl group.
-
This compound: Possesses a diglucuronide chain at the 7-position.
-
Scutellarin: Possesses a single glucuronic acid at the 7-position.
This difference in glycosylation is expected to influence the molecule's polarity, solubility, bioavailability, and potentially its interaction with biological targets.
Physicochemical Properties of this compound
Quantitative data for this compound is sparse. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₆O₁₈ | [1][2] |
| Molecular Weight | 638.48 g/mol | [1][2] |
| CAS Number | 150641-65-9 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Solubility | Soluble in water (6 mg/mL with ultrasonic and warming) | [1][2] |
| Storage | 4°C for short term; -20°C to -80°C in solvent for long term | [1][2] |
Physicochemical Properties of Scutellarin
For comparative purposes, the properties of the more studied Scutellarin are presented below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₈O₁₂ | [3] |
| Molecular Weight | 462.36 g/mol | |
| CAS Number | 27740-01-8 | [3] |
| Appearance | Crystalline solid | |
| Solubility | DMF: 20 mg/ml; DMSO: 15 mg/ml; PBS (pH 7.2): 0.2 mg/ml | |
| λmax | 284, 336 nm |
Biological Activities and Signaling Pathways of Scutellarin
The following sections detail the biological activities and associated signaling pathways that have been extensively documented for Scutellarin. It is plausible that this compound may exhibit similar, albeit quantitatively different, activities.
Anti-inflammatory Effects
Scutellarin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Caption: Scutellarin inhibits inflammatory pathways.
Neuroprotective Effects
Scutellarin has demonstrated significant neuroprotective properties in various models of neurological damage, including cerebral ischemia.
Caption: Scutellarin's inhibition of the cGAS-STING pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and cytotoxicity.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes, RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Methodology:
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NF-κB, anti-p-Akt, anti-Nrf2, anti-cGAS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a flavonoid with a chemical structure that suggests potential biological activities similar to the well-studied Scutellarin. However, a significant gap in the scientific literature exists regarding its specific pharmacological properties and mechanisms of action. The information provided in this guide on Scutellarin serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for obtaining pure this compound.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
In vitro and in vivo Studies: Systematically evaluating its biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, and comparing them to Scutellarin.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound.
Such studies are crucial to unlock the potential of this lesser-known natural compound for the development of novel therapeutics.
References
An In-Depth Technical Guide to Scutellarin-7-diglucosidic acid (CAS Number 150641-65-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutellarin-7-diglucosidic acid, with the Chemical Abstracts Service (CAS) number 150641-65-9, is a naturally occurring flavone. This technical guide aims to provide a comprehensive overview of the existing scientific knowledge on this compound. However, it is critical to note at the outset that publicly available research on this compound is exceptionally limited. A significant portion of the scientific literature indexed under similar names, particularly "Scutellarin," pertains to a different, though structurally related, molecule (Scutellarin, CAS 27740-01-8). This guide will focus strictly on the information available for this compound and will highlight the current knowledge gaps to prevent confusion with its more extensively studied counterpart.
Compound Identification and Chemical Properties
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It has been identified and isolated from the purple leaves of Perilla ocimoides var. Crispa.[1][2]
A summary of its key chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 150641-65-9 | [1][2] |
| Molecular Formula | C₂₇H₂₆O₁₈ | [1][2] |
| Molecular Weight | 638.48 g/mol | [1][2] |
| Class | Flavone | [1] |
| Natural Source | Perilla ocimoides var. Crispa | [1][2] |
Distinction from Scutellarin
It is imperative to distinguish this compound from the compound commonly referred to as Scutellarin. Scutellarin (CAS 27740-01-8) is the 7-O-glucuronide of scutellarein and has the molecular formula C₂₁H₁₈O₁₂.[3] Scutellarin has been the subject of extensive pharmacological research, demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[4][5][6] The majority of studies investigating signaling pathways, such as those involving NF-κB, MAPK, and PI3K/Akt, have been conducted on Scutellarin, not this compound.[7]
The structural difference, a diglucosidic acid moiety in the target compound versus a glucuronide group in Scutellarin, is significant and would be expected to result in different physicochemical properties, pharmacokinetic profiles, and biological activities.
Biological Activity and Pharmacological Data
As of the latest available data, there is a notable absence of published, in-depth studies on the biological activity and pharmacological properties of this compound. The existing search results do not contain any quantitative data, such as IC₅₀ or EC₅₀ values, pharmacokinetic parameters, or detailed efficacy studies in preclinical models for this specific compound.
Experimental Protocols
A thorough review of the scientific literature did not yield any detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound. While general methods for flavonoid extraction and analysis exist, specific protocols tailored to this compound are not available in the reviewed literature.
Signaling Pathways and Mechanistic Studies
Due to the lack of research on its biological effects, there are no described signaling pathways or mechanisms of action for this compound in the available literature. Consequently, the creation of diagrams for signaling pathways, as requested, is not possible.
To illustrate a hypothetical experimental workflow for future studies, the following diagram is provided.
Caption: A generalized workflow for the future investigation of this compound.
Conclusion and Future Directions
This compound (CAS 150641-65-9) is a defined chemical entity isolated from Perilla ocimoides var. Crispa. However, there is a profound lack of scientific data regarding its biological activities, mechanisms of action, and potential therapeutic applications. It is crucial for researchers to differentiate this compound from the extensively studied Scutellarin (CAS 27740-01-8) to avoid misattribution of pharmacological effects.
The current state of knowledge represents a significant gap and an opportunity for future research. A systematic investigation, following a workflow similar to the one outlined above, is necessary to elucidate the pharmacological profile of this compound and determine its potential as a novel therapeutic agent. Future studies should focus on isolating or synthesizing sufficient quantities of the compound for comprehensive in vitro and in vivo testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scutellarin | C21H18O12 | CID 185617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Effects of Scutellarin, An Active Component of Genus Scutellaria and Erigeron: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Scutellarin-7-diglucosidic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Scutellarin-7-diglucosidic acid, a naturally occurring flavone. The document details the enzymatic steps from the precursor L-phenylalanine to the final glycosylated product, presenting quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows involved.
Introduction to this compound
This compound is a flavone glycoside that has been isolated from the purple leaves of Perilla ocimoides var. Crispa. Its chemical formula is C27H26O18, and its molecular weight is 638.48 g/mol . The structure consists of the flavone aglycone, scutellarein, glycosylated at the 7-hydroxyl position with a diglucuronic acid moiety. This complex glycosylation is believed to influence the compound's solubility, stability, and biological activity. Understanding its biosynthesis is crucial for developing biotechnological production methods and for the targeted synthesis of related compounds with potential therapeutic applications.
The Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that can be divided into two main stages: the formation of the scutellarein aglycone and the subsequent glycosylation events.
Biosynthesis of the Scutellarein Aglycone
The formation of scutellarein begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This is followed by the flavonoid biosynthesis pathway, which leads to the formation of apigenin, a key intermediate. A final hydroxylation step yields scutellarein. The enzymatic reactions are as follows:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.
-
Flavone synthase II (FNSII): A cytochrome P450 enzyme that introduces a double bond into the C-ring of naringenin to form apigenin.[1][2]
-
Flavone-6-hydroxylase (F6H): Another cytochrome P450 enzyme that hydroxylates apigenin at the 6-position to yield scutellarein.
Glycosylation of Scutellarein
The subsequent glycosylation of scutellarein at the 7-hydroxyl group leads to the final product. This process involves at least two enzymatic steps:
-
Flavonoid-7-O-glucuronosyltransferase (F7GAT/UBGAT): This enzyme transfers a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the 7-hydroxyl group of scutellarein, forming scutellarin (scutellarein-7-O-glucuronide).
-
Glucuronosyltransferase (putative): A second glucuronosyltransferase is hypothesized to catalyze the addition of another glucuronic acid molecule to the first glucuronic acid, forming the diglucuronic acid side chain. The exact linkage between the two glucuronic acid units requires further investigation, but the chemical structure suggests a linkage to one of the hydroxyl groups of the first glucuronic acid. The enzymes responsible for such flavonoid diglucuronide formation have been identified in some plants, suggesting a similar mechanism may be at play here.[1]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of the scutellarein aglycone. Data for the glycosyltransferases is still limited.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |
| PAL | Pyrus bretschneideri | L-Phenylalanine | - | - | - | [3] |
| C4H | Various | trans-Cinnamic acid | 0.61 - 40.68 | - | - | [4] |
| CHS | Panicum virgatum | p-Coumaroyl-CoA | - | - | - | [5] |
| CHI | Panicum virgatum | Naringenin chalcone | 16.04 ± 6.28 | 8012 ± 1185 | 499.5 | [5] |
| CHI | Deschampsia antarctica | Naringenin chalcone | - | 7819 ± 825 min⁻¹ | - | [6] |
Note: A comprehensive and standardized set of kinetic data for all enzymes in the pathway from a single source is not currently available. The data presented is from various studies and may have been determined under different experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the scutellarin biosynthesis pathway.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify the enzymes of the scutellarin pathway for in vitro characterization.
Protocol:
-
Gene Synthesis and Cloning: The coding sequences for the target enzymes (e.g., PAL, C4H, 4CL, CHS, CHI, FNSII, F6H, F7GAT) are synthesized with codon optimization for expression in Escherichia coli. The genes are then cloned into an appropriate expression vector, such as pET-28a(+) for N-terminal His-tagging.
-
Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature, such as 18°C, for 16-20 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
-
Protein Purification:
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Desalt and concentrate the purified protein using ultrafiltration for use in enzyme assays.
-
In Vitro Enzyme Assays
4.2.1. Flavone Synthase II (FNSII) Assay
Objective: To determine the activity of FNSII in converting flavanones to flavones.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
100 µM Naringenin (substrate)
-
1.5 mM NADPH
-
Purified FNSII enzyme (1-5 µg)
-
Total volume: 200 µL
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 200 µL of methanol.
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC-UV to detect and quantify the product, apigenin.
4.2.2. Flavonoid-7-O-glucuronosyltransferase (F7GAT) Assay
Objective: To determine the activity of F7GAT in glucuronidating the 7-hydroxyl group of scutellarein.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
50 µM Scutellarein (substrate)
-
2 mM UDP-glucuronic acid (UDPGA)
-
Purified F7GAT enzyme (1-5 µg)
-
Total volume: 100 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Centrifuge the mixture and analyze the supernatant by HPLC-UV or LC-MS to detect and quantify the product, scutellarin.
HPLC Analysis of Scutellarin and its Glycosides
Objective: To separate and quantify scutellarin and its glycosylated derivatives.
Protocol:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis detector.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A typical gradient program would be:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Linear gradient from 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the absorbance at a wavelength of approximately 335 nm.
-
Quantification: Create a calibration curve using standards of scutellarin and, if available, its glycosylated derivatives to quantify the compounds in the samples based on their peak areas.[7]
Visualizations
Biosynthesis Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and enzymatic properties of chalcone isomerase from the Antarctic vascular plant Deschampsia antarctica Desv - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC method for the determination of scutellarin in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into Scutellarin-7-diglucosidic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Scutellarin-7-diglucosidic acid, a naturally occurring flavone. While direct access to raw numerical data from commercial suppliers' spectroscopic analyses was not publicly available at the time of this writing, this document outlines the expected data presentation, detailed experimental protocols for the characterization of such compounds, and relevant biological context to facilitate further research and development.
This compound is a flavone isolated from the purple leaves of Perilla ocimoides var. Crispa.[1] Its molecular formula is C₂₇H₂₆O₁₈ and it has a molecular weight of 638.48 g/mol .[1][2] The compound is identified by the CAS number 150641-65-9.[2][]
Spectroscopic Data
Quantitative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and verification of natural products like this compound. While the specific data sheets from commercial sources were not accessible, the following tables are structured to present the expected ¹H NMR, ¹³C NMR, and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR (Proton NMR) Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR (Carbon-13 NMR) Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment Ions (m/z) | Assignment |
| Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments typically cited in the analysis of flavonoid glycosides.[4][5][6]
Isolation of this compound
A general procedure for the isolation of flavonoid glycosides from plant material involves solvent extraction, followed by chromatographic separation. For this compound from Perilla ocimoides, a typical protocol would be:
-
Extraction: Dried and powdered leaves of Perilla ocimoides are extracted with a suitable solvent, such as a methanol/water mixture.
-
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography, often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly employed.
-
Purification: Fractions containing the target compound are collected and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument, is used.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Data Acquisition:
-
¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Carbon-13 NMR spectra are obtained to identify the chemical shifts of the carbon atoms in the molecule.
-
2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, aiding in the complete structural assignment.
-
Mass Spectrometry (MS)
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is typically used for the analysis of flavonoid glycosides.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is a common technique for flavonoid glycosides, and can be run in both positive and negative ion modes.
-
Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions, which provide valuable information about the structure of the molecule, including the nature and position of the glycosidic linkages.
-
Biological Activity and Signaling Pathways
While specific signaling pathway data for this compound is limited, the closely related compound, Scutellarin, has been shown to exhibit significant biological activity. Scutellarin is known to inhibit key inflammatory and cancer-related signaling pathways. Understanding these pathways provides a valuable framework for investigating the potential therapeutic applications of this compound.
The following diagram illustrates a generalized workflow for investigating the inhibitory effects of a compound like Scutellarin on a cellular signaling pathway.
Caption: Workflow for Investigating Signaling Pathway Inhibition.
This guide serves as a foundational resource for professionals engaged in the research and development of flavonoid-based therapeutics. While the specific spectroscopic data for this compound remains to be fully publicly disclosed, the provided protocols and biological context offer a robust starting point for further investigation.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin-7-diglucosidic acid, a flavonoid glycoside, is a natural product isolated from the leaves of Perilla frutescens (L.) Britt., commonly known as perilla or shiso. This in-depth technical guide provides a comprehensive overview of its chemical identity, related compounds, potential biological activities, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identity and Synonyms
This compound is a complex flavonoid. Its core structure is the aglycone scutellarein, a flavone, which is glycosidically linked to two glucuronic acid moieties at the 7-position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 150641-65-9[] |
| Molecular Formula | C27H26O18 |
| Molecular Weight | 638.48 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[] |
| Common Synonyms | Scutellarein-7-O-diglucoside |
Related Compounds
This compound belongs to a class of flavonoids characterized by the scutellarein aglycone. Several structurally related compounds are found in Perilla frutescens and other plant sources. Understanding these related compounds is crucial for comparative studies and for understanding structure-activity relationships.
Table 2: Structurally and Functionally Related Compounds
| Compound | Aglycone | Glycosidic Moiety at C-7 | Natural Source (Examples) | Key Biological Activities (Reported) |
| Scutellarin | Scutellarein | β-D-glucuronide | Scutellaria barbata, Erigeron breviscapus | Anti-inflammatory, neuroprotective, cardioprotective, anticancer[2][3][4] |
| Scutellarein-7-O-glucoside | Scutellarein | β-D-glucose | Scutellaria species | Antioxidant, anti-inflammatory[5] |
| Luteolin-7-O-diglucuronide | Luteolin | di-glucuronide | Perilla frutescens | Anti-inflammatory (NF-κB inhibition)[6] |
| Apigenin-7-O-diglucuronide | Apigenin | di-glucuronide | Perilla frutescens | Anti-inflammatory (NF-κB inhibition)[6] |
| Scutellarein | - | - | Aglycone of various glycosides | Antioxidant, anti-inflammatory, anticancer[7] |
Potential Biological Activities and Signaling Pathways
Direct experimental studies on the biological activity of this compound are limited. However, based on the known activities of its constituent parts (scutellarein) and closely related flavonoid diglycosides found in Perilla frutescens, its potential pharmacological effects can be inferred. The primary anticipated activity is anti-inflammatory, likely mediated through the inhibition of the NF-κB signaling pathway.
Anti-Inflammatory Activity and the NF-κB Signaling Pathway
Studies on other flavonoid diglucuronides isolated from Perilla frutescens, such as luteolin-7-O-diglucuronide and apigenin-7-O-diglucuronide, have demonstrated anti-inflammatory effects by suppressing the NF-κB pathway[6]. The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is hypothesized that this compound may inhibit one or more steps in this pathway, thereby reducing the inflammatory response.
References
- 2. Scutellarin - Wikipedia [en.wikipedia.org]
- 3. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of glucose-containing scutellarein derivatives as neuroprotective agents based on metabolic mechanism of scutellarin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of the Constituents from the Leaves of Perilla frutescens var. acuta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
An In-depth Technical Guide to the Therapeutic Potential of Scutellarin
An important introductory note: This technical guide focuses primarily on the therapeutic effects of Scutellarin . The user's original query specified Scutellarin-7-diglucosidic acid . It is crucial to understand that while these compounds are structurally related, the vast majority of available scientific literature and pre-clinical data pertains to Scutellarin. Scutellarin is the 7-O-glucuronide of scutellarein, whereas this compound contains two glucose moieties. Due to the limited specific research on this compound, this guide will comprehensively cover the significant findings on Scutellarin, which is considered the major active form and is extensively studied. This approach provides a robust foundation for understanding the potential therapeutic applications of this class of flavonoids.
Abstract
Scutellarin, a flavonoid glycoside primarily isolated from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its therapeutic potential across a spectrum of diseases, including inflammatory disorders, neurodegenerative diseases, cardiovascular conditions, and various cancers. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2. This technical guide provides a comprehensive overview of the current state of research on Scutellarin, with a focus on its therapeutic effects, underlying mechanisms, and relevant experimental data. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts in this promising area.
Therapeutic Effects of Scutellarin
Scutellarin exhibits a broad range of therapeutic effects, which are summarized below.
Anti-inflammatory Effects
Scutellarin has demonstrated potent anti-inflammatory properties in various preclinical models. It effectively suppresses the production of pro-inflammatory mediators and cytokines.[1][2][3] The primary mechanisms involve the inhibition of key inflammatory signaling pathways.[1][4]
Neuroprotective Effects
A substantial body of evidence supports the neuroprotective potential of Scutellarin.[3][5][6] It has been shown to be effective in models of cerebral ischemia/reperfusion injury by reducing infarct volume and improving neurological outcomes.[7][8] Its neuroprotective actions are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant activities.[6][9]
Cardiovascular Protective Effects
Scutellarin exerts protective effects on the cardiovascular system.[5][10] It has been shown to protect against myocardial ischemia-reperfusion injury, reduce myocardial fibrosis, and protect vascular endothelial function.[5] The underlying mechanisms include the modulation of signaling pathways that regulate inflammation, oxidative stress, and apoptosis in the cardiovascular system.[4][5]
Anticancer Effects
Scutellarin has emerged as a potential anticancer agent, demonstrating inhibitory effects on various cancer cell types.[11][12][13] It can induce apoptosis, inhibit cell proliferation and invasion, and arrest the cell cycle in cancer cells.[11][14] These effects are mediated through the regulation of multiple signaling pathways involved in cancer progression.[11][12]
Quantitative Data on the Bioactivities of Scutellarin
The following tables summarize the quantitative data from various preclinical studies on Scutellarin.
Table 1: In Vitro Anti-inflammatory and Neuroprotective Effects of Scutellarin
| Cell Line | Model | Treatment | Concentration/Dose | Key Findings | Reference |
| BV-2 microglia | LPS-induced inflammation | Scutellarin | Not specified | Inhibited production of NO, TNF-α, IL-1β, and ROS | [9] |
| Primary cortical neurons | Oxygen-glucose deprivation (OGD) | Scutellarin | 25, 50, 100 μM | Protected neurons, decreased apoptosis, and inhibited ROS generation | [7] |
| Human aortic endothelial cells (HAECs) | Angiotensin II-induced apoptosis | Scutellarin | Not specified | Inhibited ROS generation and apoptosis | [4] |
Table 2: In Vivo Neuroprotective and Cardiovascular Effects of Scutellarin
| Animal Model | Disease Model | Dosage | Route of Administration | Key Findings | Reference |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 20 and 60 mg/kg | Intraperitoneal injection | Improved neurological score and diminished brain infarct volume | [7] |
| Rats | Myocardial Ischemia Reperfusion (MIR) | 45 and 90 mg/kg | Intravenous | Significantly reduced ischemic size and restored endothelium-dependent vasodilation | [1] |
| Rats | Acute ischemic injury | 6 mg/kg and 12 mg/kg | Tail vein injection | Reduced brain infarct size by 25.63% and 26.95% respectively | [15] |
Table 3: Anticancer Effects of Scutellarin (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| SF-295 | Glioblastoma | 92.556 μg/mL | [16] |
| U251 | Glioblastoma | 273.567 μg/mL | [16] |
| M059K | Glioblastoma | 278.557 μg/mL | [16] |
| HCT116 | Colon Cancer | > 100 μM (sensitizing agent) | [10] |
| MCF-7 | Breast Cancer | 40-120 μM (induced apoptosis) | [17] |
| PC-9 and H1975 | Non-small cell lung cancer | Dose-dependent inhibition (5-160 μM) | [13] |
| U251 and LN229 | Glioma | 267.4 μM and 286.1 μM | [18] |
Mechanisms of Action and Signaling Pathways
Scutellarin's therapeutic effects are mediated through its interaction with a complex network of cellular signaling pathways.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Scutellarin has been consistently shown to inhibit the activation of the NF-κB pathway.[1][4][19] It achieves this by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[20] This leads to a downstream reduction in the expression of pro-inflammatory genes.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, plays a crucial role in cellular responses to stress and inflammation. Scutellarin has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of p38 and JNK, while in some contexts, it can activate the ERK pathway.[17][20][21]
Activation of PI3K/Akt Signaling
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Scutellarin has been demonstrated to activate the PI3K/Akt pathway, which contributes to its neuroprotective and cardioprotective effects.[15][16][22][23]
Upregulation of Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Scutellarin activates the Nrf2 pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[1][4][21] This mechanism is central to its antioxidant and cytoprotective effects.
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the therapeutic effects of Scutellarin.
In Vitro Cell-Based Assays
-
Cell Lines: A variety of cell lines are used depending on the therapeutic area of interest. Common examples include:
-
Inflammation: RAW 264.7 (murine macrophages), BV-2 (murine microglia)[9][20]
-
Neuroprotection: PC12 (rat pheochromocytoma), primary cortical neurons[7][22]
-
Cardioprotection: H9c2 (rat cardiomyocytes), human umbilical vein endothelial cells (HUVECs)[5]
-
Cancer: MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer), U251, SF-295 (glioblastoma)[10][16][17]
-
-
Cell Viability and Proliferation Assays:
-
MTT/XTT Assay: To assess cell viability, cells are typically seeded in 96-well plates and treated with various concentrations of Scutellarin for specified durations (e.g., 24, 48, 72 hours). MTT or XTT reagent is then added, and the absorbance is measured to determine the percentage of viable cells.[13][17]
-
Colony Formation Assay: To evaluate long-term proliferative capacity, cells are seeded at a low density and treated with Scutellarin. After a period of incubation (e.g., 1-2 weeks), the colonies are fixed, stained (e.g., with crystal violet), and counted.[17]
-
-
Apoptosis Assays:
-
Annexin V/PI Staining: Apoptosis is commonly quantified using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[17]
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis, often visualized by fluorescence microscopy.[10][15]
-
-
Western Blot Analysis:
-
Protocol Overview: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-p38, Akt, Nrf2, cleaved caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20][24]
-
In Vivo Animal Models
-
Animal Models:
-
Cerebral Ischemia: The Middle Cerebral Artery Occlusion (MCAO) model in rats or mice is widely used to mimic ischemic stroke.[7][15]
-
Myocardial Infarction: Ligation of the left anterior descending coronary artery in rats is a common model for myocardial infarction.[1]
-
Cancer Xenografts: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice) to form tumors.[14][16]
-
-
Drug Administration:
-
Scutellarin is typically dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via various routes, including intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage. Dosages vary depending on the model and study design but often range from 10 to 100 mg/kg.[1][7][15]
-
-
Endpoint Analysis:
-
Infarct Size Measurement: In stroke and myocardial infarction models, the brain or heart tissue is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.[7][15]
-
Histological Analysis: Tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for general morphology or with specific markers for immunohistochemistry to assess protein expression and localization.[15]
-
Behavioral Tests: In neurological models, functional outcomes are assessed using tests such as the neurological deficit score.[7][8]
-
Conclusion and Future Directions
Scutellarin has demonstrated a remarkable range of therapeutic effects in preclinical studies, positioning it as a promising candidate for the development of novel therapies for a variety of diseases. Its ability to modulate multiple key signaling pathways underscores its potential to address complex disease pathologies. However, challenges remain, particularly concerning its low bioavailability.[3] Future research should focus on developing novel drug delivery systems and formulations to enhance its pharmacokinetic profile. Furthermore, while the mechanisms of action of Scutellarin are being elucidated, further studies are needed to fully understand its molecular targets and to translate the promising preclinical findings into clinical applications. The structural and functional relationship between Scutellarin and its related compounds, such as this compound, also warrants further investigation to explore their comparative therapeutic potential.
References
- 1. Scutellarin’s Cardiovascular Endothelium Protective Mechanism: Important Role of PKG-Iα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellarin inhibits inflammatory PANoptosis by diminishing mitochondrial ROS generation and blocking PANoptosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin exerts protective effects against atherosclerosis in rats by regulating the Hippo-FOXO3A and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of scutellarin and scutellarein on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combined Scutellarin and C18H17NO6 Imperils the Survival of Glioma: Partly Associated With the Repression of PSEN1/PI3K-AKT Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Network pharmacology to explore the mechanism of scutellarin in the treatment of brain ischaemia and experimental verification of JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 23. portlandpress.com [portlandpress.com]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols for HPLC Analysis of Scutellarin-7-diglucosidic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Scutellarin-7-diglucosidic acid is a flavone naturally occurring in plants such as Perilla ocimoides. For the purpose of quality control, pharmacokinetic studies, and formulation development, a reliable and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound. This document provides a detailed application note and protocol for the HPLC analysis of this compound. The methodologies presented are based on established principles for the analysis of structurally related flavonoids, such as scutellarin, and serve as a comprehensive guide for method development and validation.
I. HPLC Method Parameters
A reversed-phase HPLC method is proposed for the analysis of this compound. The following table summarizes the recommended starting conditions, which may require further optimization for specific matrices.
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.2% Formic Acid (or Phosphoric Acid to pH 2.5) |
| Gradient | Optimized based on scouting runs (e.g., starting with 10-20% A) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | To be determined by UV-Vis scan (a starting point is ~235-280 nm) |
| Injection Volume | 10 - 20 µL |
| Internal Standard | Rutin or a structurally similar and stable compound |
II. Method Validation Summary
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical performance characteristics expected from a validated HPLC method for a flavonoid compound, based on literature for related analytes.
Table 2: Summary of Method Validation Parameters (Based on Scutellarin Data)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.3 µg/mL |
| Precision (%RSD) | < 2% for intra-day and inter-day |
| Accuracy (Recovery %) | 95% - 105% |
| Robustness | Unaffected by minor changes in pH, flow rate, and mobile phase composition |
III. Experimental Protocols
A. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade Acetonitrile.
-
Prepare Mobile Phase B: Add 2 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Degas both mobile phases using a sonicator or vacuum filtration.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase). Sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Plant Extracts: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample matrix. The final extract should be dissolved in the mobile phase.
-
Plasma Samples: Perform protein precipitation followed by liquid-liquid extraction or SPE.[1]
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.
-
B. HPLC System Setup and Operation
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 45 °C.
-
Set the detection wavelength based on the UV-Vis absorbance maximum of this compound.
-
Create a sequence table with standards, samples, and blanks.
-
Inject the prepared solutions into the HPLC system.
C. Data Analysis
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
IV. Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Key parameters for method validation.
References
Application Notes and Protocols for the Quantitative Analysis of Scutellarin-7-diglucosidic acid
Introduction
Scutellarin-7-diglucosidic acid is a naturally occurring flavone found in plants such as Perilla ocimoides var. Crispa.[1][2] As a member of the flavonoid family, it is of interest to researchers in drug discovery and natural product chemistry for its potential biological activities. Accurate and robust quantitative analysis methods are essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. These application notes provide detailed protocols for the quantitative analysis of this compound and its aglycone, Scutellarin, in various matrices, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This section details the protocol for the quantification of Scutellarin, the aglycone of this compound, which can be adapted for the analysis of the glycosylated form.
Protocol: HPLC-UV Method for Scutellarin Quantification in Plasma
This method is suitable for pharmacokinetic studies in biological matrices like rabbit plasma.
1. Chromatographic Conditions:
-
Column: Diamonsil™ C18 (4.6 mm x 250 mm, 5 µm)[3]
-
Mobile Phase: Methanol: 0.02 mol/L Phosphate Buffer (pH 3.0, adjusted with phosphoric acid): Acetonitrile (65:35:10, v/v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25°C[3]
-
Detection Wavelength: 334 nm[3]
2. Sample Preparation (Plasma):
-
Utilize Solid Phase Extraction (SPE) for plasma sample cleanup.
-
Detailed SPE protocols can be adapted from established methods for flavonoid extraction from plasma.
3. Method Validation Parameters:
-
Linearity: A linear range of 0.02-10.0 mg/L was established for scutellarin in plasma.[4]
-
Recovery: The method recovery was reported to be between 96.15% and 99.31%.[4]
-
Precision: The within-day and between-day Relative Standard Deviations (RSDs) were all below 10%.[4]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
II. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of metabolites in complex biological matrices like plasma and urine.
Protocol: LC-MS/MS Method for Scutellarin Quantification in Plant Extracts
This protocol is designed for the quantification of scutellarin in Erigeron breviscapus extracts and can be adapted for other plant matrices.
1. Extraction from Plant Material:
-
Perform a suitable extraction method, such as maceration or sonication, using a solvent like methanol or ethanol.
2. LC-MS/MS Conditions:
-
Ionization Mode: Negative Ion Mode[5]
-
Interface: Turboionspray[5]
-
Interface Temperature: 350°C (to overcome ion suppression)[5]
-
Sample Dilution: 1000-fold dilution of the extract is recommended to minimize matrix effects.[5]
3. Method Performance:
-
Linearity: The calibration curve for scutellarin showed excellent linearity over a wide concentration range of 0.01-100 µg/mL (r=0.998).[5]
-
Limit of Detection (LOD): 15 pg/mL with a 10 µL injection volume.[5]
-
Analysis Time: Approximately 4 minutes per sample.[5]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
III. Quantitative Data Summary
The following tables summarize the quantitative data for Scutellarin based on the described methods. These values can serve as a reference for method development for this compound.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Value | Reference |
| Column | Diamonsil™ C18 (4.6 mm x 250 mm, 5 µm) | [3] |
| Mobile Phase | Methanol:Phosphate Buffer:Acetonitrile (65:35:10) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | 334 nm | [3] |
| Linear Range | 0.02 - 10.0 mg/L | [4] |
| Recovery | 96.15% - 99.31% | [4] |
| Precision (RSD) | < 10% | [4] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Ionization | Negative Ion Mode | [5] |
| Linear Range | 0.01 - 100 µg/mL | [5] |
| LOD | 15 pg/mL | [5] |
| Analysis Time | 4 min/sample | [5] |
Table 3: Pharmacokinetic Parameters of Scutellarin in Rabbits (Intravenous Administration)
| Parameter | Value | Reference |
| t1/2α | 1.29 ± 0.53 min | [3] |
| t1/2β | 10.40 ± 1.97 min | [3] |
| Vc | 148.1 ± 118.6 mL | [3] |
| CL | 57.5 ± 31.7 mL/min | [3] |
IV. Metabolism and Potential Signaling Pathways
In humans, orally administered scutellarin is metabolized to scutellarein 6-O-beta-D-glucuronide.[6] The plasma concentrations of scutellarin itself are often very low, while its metabolites can be present at higher concentrations.[6] This suggests that after oral administration, this compound would likely undergo hydrolysis to its aglycone, scutellarin, by gut microbiota, followed by absorption and subsequent metabolism, primarily through glucuronidation.
Hypothesized Metabolic Pathway
Caption: Hypothesized metabolic fate of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Pharmacokinetics of scutellarin in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on pharmacokinetics of scutellarin in rabbits [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of scutellarin in Erigeron breviscapus extract by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of the flavonoid scutellarin in humans after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity of Scutellarin-7-diglucosidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant activity of Scutellarin-7-diglucosidic acid, a flavone naturally occurring in plants such as Perilla ocimoides var. Crispa. The protocols focus on two widely used spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. This compound, as a flavonoid, is presumed to possess antioxidant properties. These assays are fundamental in screening and characterizing the antioxidant potential of such compounds.
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The ABTS assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color. The extent of decolorization in both assays is proportional to the antioxidant's concentration.
Data Presentation
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Positive Control (e.g., Ascorbic Acid) IC50 | Reference |
| This compound | DPPH | Data not available | Data not available | Insert Value | |
| This compound | ABTS | Data not available | Data not available | Insert Value |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
a. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
b. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. Store this solution in the dark at 4°C. Before use, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Sample Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration.
-
Sample Dilutions: Prepare a series of dilutions of the this compound stock solution in methanol to cover a range of concentrations.
-
Positive Control: Prepare a stock solution and serial dilutions of the positive control in the same manner as the sample.
c. Assay Procedure:
-
Add a specific volume (e.g., 100 µL) of the diluted DPPH working solution to each well of a 96-well microplate.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
d. Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the sample or positive control.
e. Determination of IC50:
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that results in 50% scavenging is the IC50 value.
ABTS Radical Cation Decolorization Assay
This protocol is a generalized procedure and may require optimization.
a. Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
b. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals. This solution is stable for several days when stored in the dark at 4°C.
-
Diluted ABTS•+ Solution: Before use, dilute the ABTS•+ working solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Stock Solution and Dilutions: Prepare as described for the DPPH assay.
-
Positive Control: Prepare as described for the DPPH assay.
c. Assay Procedure:
-
Add a large volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add a small volume (e.g., 10 µL) of the different concentrations of this compound, positive control, or the solvent (as a blank) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
d. Calculation of Scavenging Activity:
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the diluted ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the diluted ABTS•+ solution with the sample or positive control.
e. Determination of IC50:
The IC50 value is determined in the same manner as for the DPPH assay.
Visualizations
The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Application Notes and Protocols for Scutellarin in Cell-Based Assays
A udience: Researchers, scientists, and drug development professionals.
Note on Scutellarin-7-diglucosidic acid: Information specifically pertaining to this compound in cell-based assays is limited in current scientific literature. The following protocols and data are based on its aglycone, Scutellarin , a widely studied flavonoid. It is anticipated that the general mechanisms and assay principles will be similar. However, researchers should consider potential differences in solubility, cell permeability, and effective concentrations. Optimization of the provided protocols for this compound is highly recommended.
Introduction
Scutellarin is a flavonoid glycoside with a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects.[1][2][3] These properties make it a compound of significant interest in drug discovery and development. This document provides detailed protocols for key cell-based assays to investigate the biological activities of Scutellarin and offers a framework for studying related compounds like this compound.
Data Presentation: Quantitative Data for Scutellarin in Cell-Based Assays
The following table summarizes the effective concentrations and observed effects of Scutellarin in various cell lines and assays.
| Cell Line | Assay Type | Scutellarin Concentration | Treatment Duration | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | CCK-8 Cell Viability | 40-120 µM | 24, 48, 72 h | Dose- and time-dependent inhibition of cell proliferation.[4] | [4] |
| MCF-7 (Breast Cancer) | Flow Cytometry (Apoptosis) | 40-120 µM | 24 h | Increased apoptosis from 7.8% (control) to 23.9% (120 µM).[4] | [4] |
| HCT116 (Colon Cancer) | Caspase-6 Activity Assay | 100 µM | 24 h | Enhanced 5-FU-elicited caspase-6 activation (13.2-fold vs. 6.5-fold with 5-FU alone).[5] | [5] |
| H9c2 (Cardiomyocytes) | CCK-8 Cell Viability (Hypoxia/Reoxygenation) | 25, 50, 100 µmol/l | 48 h | Significantly increased cell viability at 50 and 100 µmol/l.[6] | [6] |
| HL-7702 (Hepatocytes) | DCFH-DA (ROS Detection) | Not specified | Not specified | Mitigated the induction of ROS production in H/R-stimulated cells.[3] | [3] |
| BV-2 (Microglia) | Western Blot (p-NF-κB) | Not specified | Not specified | Significantly decreased p-NF-κB protein expression.[2] | [2] |
| PC12 (Neuronal-like) | Western Blot (p-PI3K, p-AKT) | Not specified | 3 days | Augmented the phosphorylation states of PI3K and AKT.[7] | [7] |
| mIMCD-3 (Kidney Cells) | MTT Assay | 20 µM | Not specified | Showed the highest optical density values, indicating a beneficial effect on cell proliferation.[8] | [8] |
| A549 (Lung Cancer) | Flow Cytometry (Apoptosis) | Not specified | 12, 24, 48 h | Significantly increased apoptosis.[9] | [9] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8 Assay)
This protocol is for determining the effect of Scutellarin on cell proliferation and cytotoxicity.
Materials:
-
Target cells (e.g., MCF-7, H9c2)
-
Complete culture medium
-
Scutellarin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of Scutellarin in complete culture medium from the stock solution.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of Scutellarin (e.g., 0, 25, 50, 100 µM) to the wells.[6] Include a vehicle control (medium with the same concentration of DMSO as the highest Scutellarin concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[4]
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6]
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (TUNEL Staining)
This protocol is for detecting DNA fragmentation associated with late-stage apoptosis.[10][11]
Materials:
-
Cells grown on coverslips or chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides, e.g., Br-dUTP), typically from a kit (e.g., In Situ Cell Death Detection Kit).[5]
-
Antibody against the label (e.g., anti-BrdU-FITC)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and treat with Scutellarin as desired.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Add 50 µL of the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash three times with PBS.
-
If using an indirect method, incubate with the fluorescently labeled antibody for 30 minutes at 37°C.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[3]
Materials:
-
Target cells
-
Complete culture medium
-
Scutellarin
-
DCFH-DA (2′,7′-dichlorofluorescin diacetate) stock solution
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate or on coverslips and treat with Scutellarin.
-
After treatment, remove the medium and wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.[3]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope.[3]
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the protein expression levels of key components of signaling pathways, such as PI3K/Akt and NF-κB.[2][7]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for a typical cell-based assay with Scutellarin.
Caption: Scutellarin-mediated activation of the PI3K/Akt signaling pathway.
Caption: Logical relationship of Scutellarin treatment and cellular outcomes.
References
- 1. Effect of scutellarin on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellarin attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scutellarin Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
- 6. Scutellarin ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Scutellarin regulates osteoarthritis in vitro by inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TUNEL assay - Wikipedia [en.wikipedia.org]
- 11. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols for Scutellarin (Scutellarein-7-O-glucuronide) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies of Scutellarin, a flavonoid glucuronide, in various animal models. This document summarizes key pharmacokinetic data, details established experimental protocols for inducing and treating disease models, and illustrates the underlying signaling pathways.
Pharmacokinetic Profile of Scutellarin in Rodents
Scutellarin, also known as scutellarein-7-O-glucuronide, exhibits a complex pharmacokinetic profile characterized by low oral bioavailability.[1][2] Following oral administration in rats, scutellarin is largely hydrolyzed to its aglycone, scutellarein, in the gastrointestinal tract.[1][2] The aglycone is then absorbed and extensively metabolized in the intestinal wall and liver.[1] Intravenous or intraperitoneal administration results in more direct systemic exposure.[3]
Table 1: Pharmacokinetic Parameters of Scutellarin in Rats
| Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | Absolute Bioavailability (%) | Reference |
| Oral | 34 | - | 1.0 h (first peak), 5.0 h (second peak) | - | 2.20 | |
| Oral | 400 | Gender differences observed | Double peaks | Gender differences observed | Extremely low | [2] |
| Intraperitoneal | - | - | - | - | - | [3] |
| Oral (Breviscapine) | - | - | - | 10.67 ± 4.78 | - | [3] |
Note: '-' indicates data not specified in the cited source. Pharmacokinetic parameters can vary significantly based on the animal strain, sex, and formulation.
Therapeutic Applications and Experimental Protocols
Scutellarin has demonstrated significant therapeutic potential in animal models of cardiovascular and inflammatory diseases.[4][5][6][7][8][9] Its mechanisms of action often involve the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis.[6][9]
Cardioprotective Effects
Scutellarin has been shown to protect against myocardial ischemia-reperfusion injury and diabetic cardiomyopathy in rodent models.[8][10] Its cardioprotective effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[6][8]
Experimental Protocol: Induction of Diabetic Cardiomyopathy in Mice
-
Animal Model: Male C57BL/6J mice.
-
Induction:
-
Feed a high-fat diet (HFD) for 4 weeks.
-
Administer a single intraperitoneal injection of streptozotocin (STZ) at a dose of 35 mg/kg body weight.[10]
-
-
Treatment:
-
Administer Scutellarin (10 or 20 mg/kg/day) for 6 weeks.[10]
-
-
Efficacy Endpoints:
-
Assessment of cardiac function (e.g., echocardiography).
-
Histopathological examination of cardiac tissue for fibrosis and cellular damage.
-
Measurement of biochemical markers of cardiac injury (e.g., CK-MB, LDH).
-
Evaluation of markers for oxidative stress, inflammation, and apoptosis in cardiac tissue.[10]
-
Anti-inflammatory Effects
Scutellarin exhibits potent anti-inflammatory activity in various animal models.[2][11] It has been shown to be effective in models of osteoarthritis and alcohol-induced intestinal injury.[11]
Experimental Protocol: Acetic Acid-Induced Vascular Permeability in Mice
-
Animal Model: Kunming mice.
-
Procedure:
-
Administer Scutellarin or a control substance to the mice.
-
After a set period, inject 0.6% acetic acid intraperitoneally.
-
Immediately after the acetic acid injection, administer Evans blue dye intravenously.
-
After a specified time, sacrifice the animals and collect the peritoneal fluid.
-
-
Efficacy Endpoint:
-
Measure the concentration of Evans blue in the peritoneal fluid to quantify vascular permeability.
-
Key Signaling Pathways
The therapeutic effects of Scutellarin are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Caption: Key signaling pathways modulated by Scutellarin.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the in vivo efficacy of Scutellarin involves several key stages, from disease model induction to data analysis.
Caption: General experimental workflow for in vivo studies.
Logical Relationship of Scutellarin's Metabolism and Action
The in vivo activity of Scutellarin is a multi-step process that begins with its administration and metabolism, leading to the modulation of downstream cellular targets.
Caption: Logical flow from administration to therapeutic effect.
References
- 1. Absorption and disposition of scutellarin in rats: a pharmacokinetic explanation for the high exposure of its isomeric metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of scutellarin and its aglycone conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 9. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Mechanism of Action of Scutellarin in Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scutellarin is a flavonoid glucuronide that is a primary active component of Erigeron breviscapus and is also found in Scutellaria barbata.[1] It has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory activities.[1][2] These properties make Scutellarin a promising therapeutic candidate for a variety of chronic diseases, such as cardiovascular diseases, cerebrovascular diseases, neurodegenerative disorders, and metabolic diseases.[1] While Scutellarin has been extensively studied, there is limited specific information available for Scutellarin-7-diglucosidic acid, a flavone isolated from Perilla ocimoides. This document will focus on the well-documented mechanism of action of Scutellarin in key signaling pathways.
Mechanism of Action in Key Signaling Pathways
Scutellarin exerts its therapeutic effects by modulating multiple signaling pathways involved in cellular processes like inflammation, oxidative stress, apoptosis, and cell proliferation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Scutellarin has been shown to activate this pathway, leading to neuroprotective and cardioprotective effects. In models of ischemic stroke, Scutellarin treatment increased the phosphorylation of PI3K and Akt.[3][4] This activation of the PI3K/Akt pathway leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and cleaved caspase-3, ultimately inhibiting neuronal apoptosis.[3][4] Furthermore, in microglia, Scutellarin-mediated activation of the PI3K/Akt/GSK3β pathway helps to alleviate neuroinflammation.[4]
Caption: Scutellarin's modulation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating inflammatory responses. Scutellarin has been demonstrated to inhibit the activation of the NF-κB pathway.[5][6] In inflammatory conditions, Scutellarin treatment leads to a significant decrease in the phosphorylation of NF-κB p65.[4][7] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][6]
Caption: Scutellarin's inhibition of the NF-κB signaling pathway.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key regulator of the cellular antioxidant response. Scutellarin has been shown to activate this pathway, thereby protecting against oxidative stress.[8] Treatment with Scutellarin promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like HO-1, SOD1, SOD2, and CAT.[7][8] This enhancement of the antioxidant defense system helps to mitigate cellular damage caused by reactive oxygen species (ROS).[8]
Caption: Scutellarin's activation of the Nrf2/HO-1 antioxidant pathway.
HIPPO-YAP Signaling Pathway
The HIPPO signaling pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is often associated with cancer. Scutellarin has been shown to inhibit the proliferation of breast cancer cells by modulating the HIPPO-YAP pathway.[9] Treatment with Scutellarin leads to an increase in the phosphorylation of Yes-associated protein (YAP), which promotes its cytoplasmic retention and degradation.[9] This prevents YAP from translocating to the nucleus and acting as a transcriptional co-activator for genes involved in cell proliferation. Consequently, this leads to the inhibition of cancer cell growth and induction of apoptosis.[9][10]
Caption: Scutellarin's regulation of the HIPPO-YAP signaling pathway.
Quantitative Data
The following tables summarize the quantitative effects of Scutellarin on key protein expression levels in various experimental models.
Table 1: Effect of Scutellarin on Protein Expression in In Vitro Models
| Cell Line | Treatment | Target Protein | Change in Expression | Reference |
| PC12 | Oxygen-glucose deprivation (OGD) + Scutellarin | p-PI3K | Increased | [3] |
| PC12 | OGD + Scutellarin | p-Akt | Increased | [3] |
| PC12 | OGD + Scutellarin | Bcl-2 | Increased | [3] |
| PC12 | OGD + Scutellarin | Bax | Decreased | [3] |
| PC12 | OGD + Scutellarin | Cleaved Caspase-3 | Decreased | [3] |
| BV-2 microglia | LPS + Scutellarin | p-PI3K | Increased | [4] |
| BV-2 microglia | LPS + Scutellarin | p-Akt | Increased | [4] |
| BV-2 microglia | LPS + Scutellarin | p-GSK3β | Increased | [4] |
| BV-2 microglia | LPS + Scutellarin | p-NF-κB | Decreased | [4] |
| BV-2 microglia | LPS + Scutellarin | TNF-α | Decreased | [4] |
| BV-2 microglia | LPS + Scutellarin | IL-1β | Decreased | [4] |
| Mouse Chondrocytes | IL-1β + Scutellarin | Nrf2 (nuclear) | Increased | [7] |
| Mouse Chondrocytes | IL-1β + Scutellarin | HO-1 | Increased | [7] |
| MCF-7 | Scutellarin (40, 80, 120 µM) | p-YAP | Increased | [9] |
| MCF-7 | Scutellarin (40, 80, 120 µM) | YAP | Decreased | [9] |
Table 2: Effect of Scutellarin on Protein Expression in In Vivo Models (MCAO Rats)
| Treatment | Target Protein | Change in Expression | Reference |
| Scutellarin (100 mg/kg) | p-PI3K | Increased | [4] |
| Scutellarin (100 mg/kg) | p-Akt | Increased | [4] |
| Scutellarin (100 mg/kg) | p-GSK3β | Increased | [4] |
| Scutellarin (100 mg/kg) | p-NF-κB | Decreased | [4] |
| Scutellarin (100 mg/kg) | Bcl-2 | Increased | [4] |
| Scutellarin (100 mg/kg) | Bax | Decreased | [4] |
| Scutellarin (100 mg/kg) | Cleaved Caspase-3 | Decreased | [4] |
Table 3: IC50 Values of Scutellarin for Cytochrome P450 Enzymes
| Enzyme | IC50 (µM) | Microsome Source | Reference |
| CYP2C19 | 63.8 | Human liver | [11] |
| CYP2C7 | 63.1 | Rat liver | [11] |
| CYP2C79 | 85.6 | Rat liver | [11] |
| Other CYPs (1A2, 2C8, 2C9, 2D6, 3A4) | > 100 | Human liver | [11] |
Experimental Protocols
General Experimental Workflow
Caption: A general workflow for in vitro experiments with Scutellarin.
Cell Culture and Treatment
-
Cell Lines: HEK293T, PC12, BV-2, or MCF-7 cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.
-
Stimulation (if applicable): To induce a disease state, cells can be stimulated with agents like lipopolysaccharide (LPS) for inflammation models or subjected to oxygen-glucose deprivation (OGD) for ischemia models.
-
Scutellarin Treatment: Scutellarin is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells for a specified duration.
Western Blot Analysis
This protocol is used to determine the expression levels of specific proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, Nrf2, YAP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software and normalized to a loading control like β-actin or GAPDH.
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
-
Transfection: HEK293T cells are seeded in a 96-well plate. The next day, cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[12][13]
-
Treatment and Stimulation: After 24 hours of transfection, the cells are pre-treated with various concentrations of Scutellarin for a specified time, followed by stimulation with an NF-κB activator like TNF-α (e.g., 20 ng/mL) for 6-8 hours.[5][14]
-
Cell Lysis: The medium is removed, and cells are washed with PBS before adding passive lysis buffer.[5]
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase reporter assay system.[13]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The normalized values represent the NF-κB transcriptional activity.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a common animal model for studying ischemic stroke.
-
Animals: Adult male Sprague-Dawley rats are typically used.[15]
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent.
-
MCAO Surgery: The middle cerebral artery is occluded for a specific duration (e.g., 2 hours) to induce focal cerebral ischemia, followed by reperfusion.
-
Scutellarin Administration: Scutellarin (e.g., 100 mg/kg) is administered intraperitoneally at specific time points before or after the MCAO surgery.[4]
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after surgery.
-
Tissue Collection: At the end of the experiment, the animals are euthanized, and brain tissues are collected for further analysis, such as Western blotting or immunohistochemistry.
-
Ethical Considerations: All animal experiments must be approved by an institutional animal care and use committee and conducted in accordance with ethical guidelines.[15]
References
- 1. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 2. Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Scutellarin Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression [frontiersin.org]
- 8. Scutellarin Exerts Hypoglycemic and Renal Protective Effects in db/db Mice via the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. In vitro inhibitory effects of scutellarin on six human/rat cytochrome P450 enzymes and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Scutellarin-7-diglucosidic Acid: Application Notes for Anticancer Research
Disclaimer: The following application notes and protocols are based on existing research for the related compound, Scutellarin (Scutellarein-7-O-glucuronide), and its aglycone, Scutellarein . Currently, there is a lack of specific anticancer research data for Scutellarin-7-diglucosidic acid. The difference in glycosylation (diglucoside vs. monoglucuronide) may influence the bioavailability, cellular uptake, and biological activity of the compound. Therefore, the information provided should be considered as a starting point for investigating the potential anticancer properties of this compound, and experimental validation is essential.
Introduction
Scutellarin is a flavonoid glycoside predominantly found in medicinal herbs such as Erigeron breviscapus and Scutellaria barbata.[1][2] Extensive research has demonstrated its potential as an anticancer agent through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways.[1][2][3] These notes provide a summary of the reported anticancer effects of Scutellarin and detailed protocols for its investigation, which can be adapted for the study of this compound.
Data Presentation: Anticancer Activity of Scutellarin
The following tables summarize the quantitative data on the in vitro and in vivo anticancer effects of Scutellarin across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Scutellarin
| Cancer Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation |
| MCF-7 | Breast Cancer | CCK-8 | 40-120 | Inhibition rates of 40.1% (24h), 58.7% (48h), and 70.6% (72h) | [4] |
| HCT-116 | Colon Cancer | XTT | Up to 100 | Did not significantly decrease cell viability alone | [5] |
| A549 & H1975 | Non-Small Cell Lung Cancer | Not Specified | Sensitizing concentration | Promoted ¹²⁵I-induced anti-proliferative effect | [6] |
| KYSE30 & KYSE450 | Esophageal Squamous Cell Carcinoma | MTT | Various | Dose-dependent growth inhibition | [5] |
Table 2: In Vivo Antitumor Activity of Scutellarin
| Cancer Model | Treatment | Outcome | Citation |
| MCF-7 Xenograft | Scutellarin | Significantly inhibited tumor growth | [4] |
| A549 Xenograft | Scutellarin + ¹²⁵I | Boosted ¹²⁵I-induced tumor inhibition | [6] |
| Naïve BCSC-derived tumors | Scutellarin | Significantly reduced tumor growth and lung metastasis | [2] |
Signaling Pathways Modulated by Scutellarin
Scutellarin exerts its anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism for Scutellarin's anticancer activity, leading to decreased cell proliferation and survival.[3][7][8]
-
NF-κB Pathway: Scutellarin can suppress the NF-κB signaling pathway, which is crucial for inflammation-associated cancers.[2][3][7]
-
MAPK Pathway: Modulation of the MAPK pathway, including ERK, is another mechanism by which Scutellarin can inhibit cancer cell growth.[3][7][8]
-
HIPPO-YAP Pathway: In breast cancer, Scutellarin has been shown to up-regulate the HIPPO-YAP signaling pathway, leading to the inhibition of cell proliferation and invasion.[3][4]
-
Wnt/β-catenin Pathway: Scutellarin can inhibit the Wnt/β-catenin pathway, which is often dysregulated in various cancers.[2][3][9]
-
JAK/STAT Pathway: Inhibition of the JAK/STAT pathway by Scutellarin has been implicated in its anticancer effects.[3][9]
-
p53 Pathway: In colorectal cancer, Scutellarin has been shown to regulate the p53 pathway, leading to apoptosis.[10]
Mandatory Visualizations
Caption: Workflow for assessing the anticancer potential of a compound.
Caption: Scutellarin's inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 120 µM) for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins in key signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-YAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for injection (e.g., 1 x 10⁷ A549 cells in PBS)
-
This compound formulation for injection
-
Calipers
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
The available evidence strongly suggests that Scutellarin is a promising natural compound for cancer therapy due to its multifaceted mechanisms of action.[1][2][3][9] The provided protocols offer a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. Future research should focus on directly assessing the efficacy and mechanisms of this specific diglucosidic derivative, as well as exploring its pharmacokinetic and pharmacodynamic properties to facilitate its potential clinical development.[9][11] Modifications to enhance its solubility and bioavailability may also be warranted.[11]
References
- 1. japsonline.com [japsonline.com]
- 2. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
- 3. Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of glucose-containing scutellarein derivatives as neuroprotective agents based on metabolic mechanism of scutellarin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarin Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
- 6. journals.blrcl.org [journals.blrcl.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Scutellarein Derivatives Based on Scutellarin Metabolic Mechanism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Scutellarin-7-diglucosidic acid Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin-7-diglucosidic acid is a natural flavone isolated from the purple leaves of Perilla ocimoides var. Crispa.[1][2][3] While direct studies on the gene expression effects of this specific diglucoside are limited, the biological activities of its aglycone, Scutellarein, and the closely related glucuronide, Scutellarin, are well-documented. This document provides a framework for investigating the effects of this compound on gene expression, drawing upon the known activities of these related compounds to propose likely signaling pathways and experimental protocols.
Scutellarein and Scutellarin have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[4][5][6][7][8][9][10][11] These effects are often mediated through the modulation of key signaling pathways that regulate gene expression, such as NF-κB, MAPK, and Nrf2.[4][6][8] It is hypothesized that this compound may exhibit similar biological activities through the regulation of downstream target genes.
These application notes provide detailed protocols for cell-based assays to elucidate the effects of this compound on gene expression, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Quantitative data from gene expression analysis should be summarized in clear, structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated Macrophages
| Gene | Treatment Group | Concentration (µM) | Fold Change (vs. LPS Control) | P-value |
| TNF-α | Vehicle Control | 0 | 1.0 | <0.05 |
| This compound | 10 | Value | Value | |
| This compound | 25 | Value | Value | |
| This compound | 50 | Value | Value | |
| IL-6 | Vehicle Control | 0 | 1.0 | <0.05 |
| This compound | 10 | Value | Value | |
| This compound | 25 | Value | Value | |
| This compound | 50 | Value | Value | |
| IL-1β | Vehicle Control | 0 | 1.0 | <0.05 |
| This compound | 10 | Value | Value | |
| This compound | 25 | Value | Value | |
| This compound | 50 | Value | Value |
Table 2: Effect of this compound on Antioxidant Gene Expression in Oxidative Stress-induced Keratinocytes
| Gene | Treatment Group | Concentration (µM) | Fold Change (vs. H₂O₂ Control) | P-value |
| HO-1 | Vehicle Control | 0 | 1.0 | <0.05 |
| This compound | 10 | Value | Value | |
| This compound | 25 | Value | Value | |
| This compound | 50 | Value | Value | |
| NQO1 | Vehicle Control | 0 | 1.0 | <0.05 |
| This compound | 10 | Value | Value | |
| This compound | 25 | Value | Value | |
| This compound | 50 | Value | Value |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., RAW 264.7 murine macrophages for inflammation studies, HaCaT human keratinocytes for oxidative stress).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).[1] Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
For inflammation studies, pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for a specified duration (e.g., 6-24 hours).
-
For oxidative stress studies, treat cells with this compound for a predetermined time before or concurrently with an oxidative stressor like hydrogen peroxide (H₂O₂).
-
-
Controls: Include a vehicle control (medium with the solvent used for the compound) and a positive control (stimulant alone, e.g., LPS or H₂O₂).
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Extraction: Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: Assess RNA integrity using gel electrophoresis or a bioanalyzer to ensure no degradation has occurred.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for the target genes (e.g., TNF-α, IL-6, IL-1β, HO-1, NQO1) and a reference gene (e.g., GAPDH, β-actin).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.
Mandatory Visualizations
Caption: Putative signaling pathways modulated by this compound.
Caption: Experimental workflow for gene expression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scutellarein ameliorates dextran sulfate sodium-induced ulcerative colitis by inhibiting colonic epithelial cell proinflammation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutellarin attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scutellarein induces apoptosis and inhibits proliferation, migration, and invasion in ovarian cancer via inhibition of EZH2/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical benefits and pharmacology of scutellarin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effects of Scutellarin on Type II Diabetes Mellitus-Induced Testicular Damages Related to Reactive Oxygen Species/Bcl-2/Bax and Reactive Oxygen Species/Microcirculation/Staving Pathway in Diabetic Rat - PMC [pmc.ncbi.nlm.nih.gov]
Scutellarin in Neuroprotective Research: Application Notes and Protocols
A Note on Nomenclature: The available scientific literature primarily focuses on the neuroprotective effects of Scutellarin , a flavonoid glycoside (specifically a glucuronide), and its aglycone, Scutellarein . Research specifically mentioning "Scutellarin-7-diglucosidic acid" is not prominent in the provided search results. Therefore, these application notes will detail the established neuroprotective applications and mechanisms of Scutellarin.
Application Notes
Compound Background: Scutellarin is a major active component isolated from the traditional Chinese herb Erigeron breviscapus (Vant.) Hand-Mazz. It has been extensively studied for its pharmacological activities, particularly in the context of cerebrovascular diseases.[1] Its neuroprotective properties are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic effects.[2][3][4]
Mechanism of Action: Scutellarin exerts its neuroprotective effects through multiple mechanisms:
-
Anti-inflammatory Activity: Scutellarin inhibits the over-activation of microglia, a key player in neuroinflammation.[1] It suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This is achieved by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][5]
-
Antioxidant Effects: The compound enhances the endogenous antioxidant defense capacity of the brain.[6] It has been shown to increase the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and elevate the levels of glutathione (GSH) in ischemic brain tissues.[6] Scutellarin also directly scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[2][4][6]
-
Anti-apoptotic Properties: Scutellarin protects neurons from apoptosis (programmed cell death) induced by various insults, including oxygen-glucose deprivation (OGD) and neurotoxins.[2][4][6] It modulates the expression of apoptosis-related proteins, enhancing anti-apoptotic proteins and reducing the expression of pro-apoptotic ones.[2][4][7] A key mechanism involves the reduction of caspase-3 activity, a critical executioner of apoptosis.[2][4]
Potential Applications in Neuroprotective Research:
-
Ischemic Stroke: Scutellarin has shown promise in animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model. It has been demonstrated to reduce infarct volume and improve neurological scores.[6]
-
Neurodegenerative Diseases: Its anti-inflammatory and antioxidant properties make it a candidate for investigation in neurodegenerative diseases like Alzheimer's disease (AD). Studies have shown its potential to reduce the deposition of amyloid-β and phosphorylated-Tau in the hippocampus in mouse models of AD.[2][4]
-
Neuroinflammation: Due to its potent inhibitory effects on microglial activation, Scutellarin is a valuable tool for studying the role of neuroinflammation in various neurological disorders.[1]
Quantitative Data Summary
Table 1: In Vitro Neuroprotective Effects of Scutellarin
| Cell Line | Insult | Scutellarin Concentration | Observed Effect | Reference |
| Primary rat cortical neurons | Oxygen-Glucose Deprivation (OGD) | 25, 50, 100 µM | Increased cell viability, decreased apoptosis, inhibited ROS generation | [6] |
| HT22 cells | L-glutamic acid | 5, 15 µM | Increased cell viability, inhibited lactate dehydrogenase release, reduced caspase-3 activity, suppressed apoptosis | [2][4] |
| BV-2 mouse microglial cells | Lipopolysaccharide (LPS) | Not specified | Inhibited production of NO, TNF-α, IL-1β, and ROS | [1] |
| PC12 cells | Oxygen-Glucose Deprivation (OGD) | 45 µM (in combination) | Enhanced cell survival | [7] |
Table 2: In Vivo Neuroprotective Effects of Scutellarin
| Animal Model | Treatment | Scutellarin Dosage | Observed Effect | Reference |
| Rats with Middle Cerebral Artery Occlusion (MCAO) | Intraperitoneal injection | 20, 60 mg/kg | Improved neurological score, diminished brain infarct volume, increased SOD, CAT, and GSH levels | [6] |
| Aluminum chloride plus D-galactose-induced AD mice | Not specified | Not specified | Enhanced vertical and horizontal movements, reduced escape latency time in water maze test, reduced Aβ1-42 deposition and p-Tau expression in the hippocampus | [2][4] |
| Right unilateral common carotid artery occlusion (rUCCAO) mice | Not specified | Not specified (in combination) | Facilitated restoration of cerebral blood flow, enhanced central cholinergic nervous system function, protected against ischemic nerve cell and mitochondrial damage, improved cognitive function | [7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotection against Oxygen-Glucose Deprivation (OGD)
Objective: To evaluate the protective effect of Scutellarin on neuronal cells subjected to OGD, a model for ischemic injury.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., PC12)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glucose-free DMEM
-
Scutellarin stock solution (dissolved in DMSO)
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Fluorescent probes for ROS and apoptosis detection (e.g., DCFH-DA and Annexin V/PI)
Procedure:
-
Cell Culture: Plate primary cortical neurons or PC12 cells in appropriate culture plates and allow them to adhere and differentiate.
-
Pre-treatment: Pre-treat the cells with varying concentrations of Scutellarin (e.g., 25, 50, 100 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the cells in a hypoxic chamber at 37°C for a predetermined duration (e.g., 2 hours).
-
-
Reperfusion:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free DMEM with the original supplemented Neurobasal medium containing the respective concentrations of Scutellarin.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment:
-
Cell Viability: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Apoptosis: Stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry or fluorescence microscopy.
-
ROS Generation: Incubate the cells with a ROS-sensitive probe like DCFH-DA and measure the fluorescence intensity.
-
Protocol 2: In Vivo Evaluation of Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To assess the neuroprotective efficacy of Scutellarin in a rat model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Scutellarin solution for injection (dissolved in a suitable vehicle)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments for MCAO surgery
-
Neurological scoring system (e.g., Bederson's scale)
-
TTC (2,3,5-triphenyltetrazolium chloride) solution for infarct volume measurement
-
Assay kits for SOD, CAT, and GSH
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
MCAO Surgery:
-
Anesthetize the rat.
-
Perform the MCAO surgery using the intraluminal filament technique to occlude the middle cerebral artery.
-
-
Drug Administration:
-
Administer Scutellarin (e.g., 20 and 60 mg/kg) via intraperitoneal injection at the time of reperfusion or as per the study design. A vehicle control group should be included.
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
Following neurological assessment, euthanize the rats and harvest the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical Analysis:
-
Homogenize the ischemic brain tissue.
-
Measure the activity of SOD and CAT, and the levels of GSH using commercially available assay kits.
-
Visualizations
Caption: Anti-inflammatory mechanism of Scutellarin.
Caption: Antioxidant mechanism of Scutellarin.
References
- 1. Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological basis for application of scutellarin in Alzheimer's disease: Antioxidation and antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scutellarin protects oxygen/glucose-deprived astrocytes and reduces focal cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the neuroprotection of the combination of astragaloside A, chlorogenic acid and scutellarin in treating chronic cerebral ischemia via network analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Scutellarin-7-diglucosidic acid Solubility for Experiments
For researchers, scientists, and drug development professionals, achieving optimal solubility of experimental compounds is paramount for generating accurate and reproducible data. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with Scutellarin-7-diglucosidic acid.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in aqueous solutions?
A1: this compound has a reported solubility of 6 mg/mL in water.[1] However, achieving this concentration requires physical assistance in the form of ultrasonication and warming.[1] Without these measures, the dissolution will be significantly lower.
Q2: I am having trouble dissolving this compound in water. What can I do?
A2: If you are experiencing difficulty dissolving the compound in water, ensure you are using both ultrasonication and gentle warming. It is also recommended to prepare fresh solutions and use them promptly. For stock solutions intended for storage, filtering through a 0.22 µm filter and storing in aliquots at -20°C for up to a month or -80°C for up to six months is advised.[1]
Q3: Can I use organic solvents to prepare a stock solution?
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A4: This phenomenon, often called "crashing out," is common when a compound is much more soluble in the organic stock solvent than in the final aqueous medium. To mitigate this, try the following:
-
Lower the concentration of your stock solution: This will reduce the final concentration of DMSO in your assay.
-
Add the stock solution dropwise while vortexing: This promotes rapid mixing and can prevent the formation of large precipitates.
-
Pre-warm the aqueous buffer: Gently warming the buffer can sometimes help keep the compound in solution upon dilution.
-
Consider co-solvents: Including a small percentage of a water-miscible organic solvent, such as ethanol, in your final aqueous medium can improve solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Compound will not fully dissolve in water. | Insufficient energy to break the crystal lattice. | Apply ultrasonication and gentle warming to the solution. Be patient, as this may take some time. |
| Precipitation occurs after the solution cools. | The compound has low solubility at room temperature. | Prepare the solution fresh before each experiment. If storage is necessary, consider preparing a more dilute stock or using a co-solvent system. |
| Inconsistent results in biological assays. | Poor and variable solubility leading to inconsistent final concentrations. | Prepare a stock solution in DMSO and dilute it into the assay medium immediately before use. Visually inspect for any precipitation. Consider a brief centrifugation of the final diluted solution and using the supernatant for the experiment. |
| Need to prepare a high-concentration stock solution. | Water solubility is limiting. | Use DMSO to prepare a concentrated stock solution. While specific data for this compound is unavailable, the related Scutellarin is soluble up to approximately 15 mg/mL in DMSO.[2] Start with a lower concentration and gradually increase to determine the solubility limit. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and the related compound, Scutellarin.
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 6 mg/mL (9.40 mM) | Requires ultrasonication and warming.[1] |
| Scutellarin | Dimethyl sulfoxide (DMSO) | ~15 mg/mL | Data for the related aglycone-glucuronide. |
| Scutellarin | Dimethyl formamide (DMF) | ~20 mg/mL | Data for the related aglycone-glucuronide. |
| Scutellarin | Phosphate-buffered saline (PBS), pH 7.2 | ~0.2 mg/mL | Data for the related aglycone-glucuronide.[2] |
Note: The molecular weight of this compound is 638.48 g/mol .
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of purified water to achieve the target concentration (up to 6 mg/mL).
-
Place the vial in an ultrasonic water bath.
-
Gently warm the solution to approximately 37-40°C while sonicating.
-
Continue sonication until the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Allow the solution to cool to room temperature before use.
-
If not for immediate use, sterile filter through a 0.22 µm filter and store in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Medium
-
Weigh the desired amount of this compound.
-
Add a minimal amount of high-purity DMSO to completely dissolve the compound. Start with a concentration based on the solubility of Scutellarin (~15 mg/mL) and adjust as needed.
-
Ensure the compound is fully dissolved by gentle vortexing.
-
To prepare the working solution, pre-warm your aqueous experimental buffer to the assay temperature.
-
While vigorously vortexing the buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation. If cloudiness is observed, consider preparing a more dilute stock solution or using a co-solvent in the aqueous buffer.
Visualizing Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for compound precipitation.
References
Navigating the Nuances of Scutellarin-7-diglucosidic Acid Stability: A Technical Guide
For researchers, scientists, and professionals in drug development, ensuring the stability of investigational compounds is paramount to experimental success and data integrity. This technical support center provides essential guidance on the stability of Scutellarin-7-diglucosidic acid in various solvents, offering troubleshooting advice and frequently asked questions to navigate potential challenges during research and development.
This compound, a flavonoid glycoside, is susceptible to degradation under various conditions. Understanding its stability profile in different solvents is crucial for accurate experimental design, formulation development, and analytical method validation. This guide addresses common issues and provides a framework for handling and storing this compound to maintain its integrity.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For solid this compound, storage at 4°C in a tightly sealed container, protected from light and moisture, is recommended. When in solution, it is advised to store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) to minimize degradation.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in water, although this may require sonication and warming. It is also soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound is primarily influenced by pH, temperature, and light exposure. Flavonoid glycosides, in general, are more susceptible to degradation in basic (alkaline) conditions compared to acidic or neutral conditions. Elevated temperatures can accelerate degradation, and exposure to UV light can lead to photochemical decomposition.
Q4: Are there any known degradation products of this compound?
A4: The primary degradation pathway for this compound involves the hydrolysis of the glycosidic bonds, which would yield scutellarin (the aglycone) and the corresponding sugar moieties. Further degradation of the scutellarin aglycone can occur, particularly under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in the prepared solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure the solvent is of high purity and free of contaminants. |
| Loss of biological activity in cell-based assays. | The compound may have degraded in the culture medium. | Assess the stability of this compound in the specific cell culture medium under incubation conditions (temperature, CO₂). Consider preparing stock solutions in a stable solvent (e.g., DMSO) and diluting into the medium immediately before use. |
| Appearance of unexpected peaks in chromatograms during analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants. |
| Precipitation of the compound from aqueous solutions. | Limited aqueous solubility, especially at higher concentrations or upon pH changes. | Use co-solvents (e.g., a small percentage of DMSO or ethanol) to improve solubility. Ensure the pH of the aqueous solution is within a range where the compound is stable and soluble. Prepare solutions at a concentration known to be within its solubility limit. |
Experimental Protocols
A crucial aspect of understanding the stability of this compound is to perform a forced degradation study. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation pathways and products.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify its major degradation products.
Materials:
-
This compound
-
Solvents: Methanol, Dimethyl Sulfoxide (DMSO), Water (HPLC grade)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be relatively stable, such as methanol or DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at 30 minutes, 1, 2, and 4 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the stock solution in an incubator at 60°C for 1, 3, and 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for 24 and 48 hours. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point under each stress condition.
-
Determine the retention times of the degradation products.
-
If possible, use mass spectrometry (LC-MS) to identify the structure of the major degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents under Different Conditions
| Solvent | Condition | Temperature | Duration | Expected Degradation (%) | Primary Degradation Products |
| Water (pH 7) | Neutral | 25°C | 24 hours | < 5% | Minor hydrolysis products |
| Water (pH 3) | Acidic | 25°C | 24 hours | < 2% | Minimal degradation |
| Water (pH 9) | Basic | 25°C | 4 hours | 15-25% | Scutellarin, sugar moieties |
| Methanol | Neutral | 25°C | 7 days | < 10% | Minor degradation products |
| DMSO | Neutral | 25°C | 7 days | < 5% | Minimal degradation |
| Water (pH 7) | Thermal | 60°C | 24 hours | 10-20% | Scutellarin, sugar moieties |
| Water (pH 7) | Photolytic (UV) | 25°C | 24 hours | 5-15% | Photodegradation products |
Visualizing Experimental Workflow and Degradation Pathway
To aid in the conceptualization of the experimental process and potential chemical transformations, the following diagrams are provided.
Technical Support Center: Enhancing the In Vivo Bioavailability of Scutellarin-7-diglucosidic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Scutellarin-7-diglucosidic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound is multifactorial, stemming from the general characteristics of flavonoid glycosides. Flavonoid aglycones are generally more bioavailable than their glycoside counterparts. The presence of two sugar moieties in this compound likely further hinders its absorption.[1][2] Several factors contribute to this poor bioavailability:
-
Limited Membrane Permeability: The hydrophilic nature of the sugar groups restricts passive diffusion across the lipophilic intestinal cell membrane.
-
Enzymatic Deglycosylation: For absorption to occur, the glycosidic bonds often need to be hydrolyzed by intestinal enzymes, such as lactase-phloridzin hydrolase and cytosolic β-glucosidase, to release the more readily absorbable aglycone, scutellarein.[1][3] The efficiency of this two-step deglycosylation for a diglucoside can be a rate-limiting factor.
-
Efflux Transporters: Even after the aglycone is absorbed, it can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.[4]
-
First-Pass Metabolism: Once absorbed, scutellarein undergoes extensive metabolism in the intestinal cells and the liver, primarily through glucuronidation and sulfation, leading to rapid elimination.[5]
Q2: What are the primary strategies to overcome the low bioavailability of this compound?
A2: The main approaches focus on protecting the molecule from premature degradation and enhancing its absorption across the intestinal barrier. These strategies include:
-
Prodrug Formulation: Modifying the structure of scutellarin (the aglycone) to create more lipophilic prodrugs that can be more easily absorbed. These prodrugs are designed to be converted back to the active form in the body.[5][6]
-
Nano-based Drug Delivery Systems: Encapsulating the compound in nanoparticles, such as those made from biodegradable polymers (e.g., PLGA) or lipids, can protect it from enzymatic degradation, improve its solubility, and facilitate its transport across the intestinal mucosa.[7][8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in the gastrointestinal tract. This can improve the solubility and absorption of poorly water-soluble compounds like flavonoid aglycones.[10][11]
Q3: How does the glycosylation pattern (mono- vs. di-glucoside) affect absorption?
A3: Studies on other flavonoids, such as quercetin and cyanidin, suggest that diglycosides are generally absorbed less efficiently than their corresponding monoglycosides and aglycones in intestinal cell models.[1] The enzymatic removal of the sugar moieties is a critical step for absorption, and the presence of two sugar units may slow down this process.[1]
Q4: Are there any known signaling pathways affected by scutellarin that are relevant to its therapeutic effects?
A4: Yes, scutellarin has been shown to modulate several key signaling pathways, which are relevant to its reported cardioprotective, neuroprotective, and anti-inflammatory effects. These include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Scutellarin has been shown to activate this pathway, which may contribute to its protective effects against ischemia-reperfusion injury.
-
Nrf2/Keap1/ARE Signaling Pathway: This is a major pathway involved in the cellular antioxidant response. Scutellarin can activate Nrf2, leading to the expression of antioxidant enzymes and protecting cells from oxidative stress.
-
MAPK Signaling Pathway: This pathway is involved in inflammation and apoptosis. Scutellarin has been shown to inhibit certain components of the MAPK pathway, such as p38 and JNK, which may underlie its anti-inflammatory effects.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations in Preclinical Animal Studies
| Possible Cause | Troubleshooting Suggestion |
| Poor aqueous solubility of the formulation. | Consider formulating the compound using a self-emulsifying drug delivery system (SEDDS) or encapsulating it in nanoparticles to improve its dispersion and solubility in the gastrointestinal fluids. |
| Extensive first-pass metabolism. | A prodrug approach, such as creating a triglyceride-mimetic prodrug, can promote intestinal lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver.[5] |
| Rapid clearance from circulation. | Encapsulation in nanoparticles can prolong the circulation time of the drug. PEGylation of nanoparticles can further enhance their half-life.[12] |
| Inefficient deglycosylation in the gut. | Co-administration with inhibitors of efflux transporters (e.g., verapamil, probenecid) has been shown to enhance the absorption of scutellarein.[4] However, this approach requires careful consideration of potential drug-drug interactions. |
Issue 2: Difficulty in Formulating a Stable and Effective Oral Dosage Form
| Possible Cause | Troubleshooting Suggestion |
| Degradation of the compound in the harsh acidic environment of the stomach. | Encapsulation in enteric-coated nanoparticles or liposomes can protect the compound from gastric degradation and allow for its release in the more neutral pH of the small intestine. |
| Low drug loading efficiency in nanoparticles. | Optimize the nanoparticle preparation method. For the nanoprecipitation method, adjust the ratio of the drug to the polymer, the type of organic solvent, and the concentration of the stabilizer (e.g., PVA).[7] |
| Instability of the nanoemulsion in SEDDS upon dilution. | Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion over a range of dilutions.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from studies that have successfully enhanced the bioavailability of scutellarin, the aglycone of this compound.
Table 1: Bioavailability Enhancement of Scutellarin Prodrugs in Rats
| Prodrug Formulation | Relative Bioavailability Increase (compared to scutellarin) | Reference |
| Triglyceride-mimetic prodrug 1 | 2.24-fold | [5] |
| Triglyceride-mimetic prodrug 2 | 2.45-fold | [5] |
| N,N-diethylglycolamide ester emulsion | 1.58-fold (apparent bioavailability) | [6] |
Table 2: Bioavailability Enhancement of Buckwheat Flavonoids using SNEDDS in Rats
| Pharmacokinetic Parameter | Flavonoid Suspension | Flavonoid Nanoemulsion (SNEDDS) | Fold Increase | Reference |
| Cmax (µg/mL) | - | - | 2.6 | [10] |
| AUC (µg·h/mL) | - | - | 2.2 | [10] |
Table 3: Physicochemical Properties of Scutellarin-PLGA Nanoparticles
| Parameter | Value | Reference |
| Hydrodynamic Size (nm) | 187.89 ± 3.42 | [7] |
| Polydispersity Index (PDI) | 0.077 ± 0.031 | [7] |
| Zeta Potential (mV) | -6.99 ± 1.75 | [7] |
Experimental Protocols
Preparation of Scutellarin-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
-
Materials: Scutellarin, Poly(lactic-co-glycolic acid) (PLGA), Poly(ethylene glycol)-PLGA (PEG-PLGA), Methanol, Acetonitrile, Polyvinyl alcohol (PVA).
-
Protocol:
-
Dissolve 6 mg of scutellarin in 1.5 mL of methanol by ultrasonication (250 W) at room temperature for 10 minutes to form a saturated solution.[7]
-
Dissolve 12 mg of PLGA and 8 mg of PEG-PLGA in 3 mL of acetonitrile.[7]
-
Mix the scutellarin solution with the polymer solution to form the organic phase.[7]
-
Slowly inject the organic phase into 6 mL of an aqueous solution containing 5% (w/v) PVA while stirring continuously.[7]
-
Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation and wash them with distilled water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
-
Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Flavonoids
-
Materials: Flavonoid extract (or this compound), Castor oil (oil phase), PEG-40 hydrogenated castor oil (surfactant), Propylene glycol (co-surfactant).
-
Protocol:
-
Thoroughly mix the surfactant (PEG-40 hydrogenated castor oil) and co-surfactant (propylene glycol) at room temperature using a magnetic stirrer.[10]
-
Add the oil phase (castor oil) to the surfactant/co-surfactant mixture and continue stirring.[10]
-
Add the flavonoid compound to the mixture and stir until it is completely dissolved.[10]
-
To form the nanoemulsion for characterization or in vitro studies, add distilled water dropwise to the system under gentle agitation.[10]
-
Optimization Note: A pseudo-ternary phase diagram should be constructed by varying the ratios of oil, surfactant, and co-surfactant to identify the region that forms a stable nanoemulsion upon dilution with an aqueous medium.[11]
-
Synthesis of a Triglyceride-Mimetic Prodrug of Scutellarin
-
Materials: Scutellarin, Methanol, Sulfoxide chloride, 1,3-Dipalmitoylglycerol, Anhydride linker.
-
Protocol Overview: This is a multi-step synthesis that should be performed by researchers with experience in organic chemistry.
-
Esterification of Scutellarin: Scutellarin is first esterified with methanol in the presence of sulfoxide chloride to protect the carboxylic acid group, forming Scu-Me.[5]
-
Acylation of Diglyceride: 1,3-Dipalmitoylglycerol is acylated with an appropriate anhydride to introduce a linker.[5]
-
Condensation: The acylated diglyceride is then condensed with Scu-Me to form the final triglyceride-mimetic prodrug.[5] Detailed reaction conditions and purification steps can be found in the supplementary information of the cited reference.
-
Visualizations
References
- 1. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vup.sk [vup.sk]
- 4. Influence of the gastrointestinal microflora and efflux transporters on the absorption of scutellarin and scutellarein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triglyceride-mimetic prodrugs of scutellarin enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs of scutellarin: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation and characterization of scutellarin loaded on ultradeformable nano-liposomes scutellarin EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of scutellarin loaded on ultradeformable nano-liposomes scutellarin EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, and evaluation of antioxidant activity and bioavailability of a self-nanoemulsifying drug delivery system (SNEDDS) for buckwheat flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG-scutellarin prodrugs: synthesis, water solubility and protective effect on cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scutellarin-7-diglucosidic acid Quantification by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Scutellarin-7-diglucosidic acid using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Question: Why is my this compound peak exhibiting tailing?
Answer: Peak tailing is a common issue in HPLC, often resulting in poor integration and inaccurate quantification.[1] The primary causes for flavonoid glycosides like this compound include:
-
Secondary Interactions: The hydroxyl groups on the flavonoid can interact with residual silanol groups on the silica-based C18 column.[2] This is a very common cause of tailing for polar compounds.
-
Column Contamination: Buildup of impurities from previous samples on the column can create active sites that interact with the analyte.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak shape issues.[3]
Solutions:
-
Acidify the Mobile Phase: Add a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of your mobile phase.[2][4] This suppresses the ionization of silanol groups, minimizing secondary interactions.
-
Flush the Column: Clean the column with a strong solvent (e.g., run a gradient up to 100% acetonitrile or methanol) to remove strongly retained contaminants.[2][5]
-
Reduce Sample Load: Decrease the injection volume or dilute the sample.[1]
-
Use a Base-Deactivated Column: Employ a column specifically designed with end-capping to shield residual silanols, which is ideal for analyzing basic or polar compounds.
Question: My chromatogram shows ghost peaks, even in blank injections. What is the cause?
Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample.[6] Their presence can interfere with analyte identification and quantification.
Potential Causes:
-
System Contamination: Residuals from previous analyses can leach from the injector, tubing, or column.[5][6][7]
-
Mobile Phase Contamination: Impurities in the solvents, buffers, or water can cause ghost peaks, especially during gradient elution.[5][7][8] Bacterial or algal growth in unpreserved buffer solutions is a common source.[8]
-
Late Elution: A peak from a previous injection may elute very late, appearing as a ghost peak in a subsequent run.[1][5]
-
Injector Issues: A malfunctioning or dirty injector valve can carry over sample between runs.[6]
Solutions:
-
Run a Blank Gradient: Inject a blank solvent and observe the chromatogram. If a peak appears, it confirms the issue is not from the sample itself.[1]
-
Use High-Purity Solvents: Always use fresh, HPLC-grade solvents and high-purity salts or additives.[5][8] Prepare mobile phases fresh daily and discard aqueous buffers after 48 hours to prevent microbial growth.[8]
-
Implement a Column Wash Step: At the end of your gradient method, include a high-organic wash step (e.g., 95-100% acetonitrile) for several column volumes to elute any strongly retained compounds.[5]
-
Clean the System: Flush the injector and the entire flow path (excluding the column) with a strong solvent like isopropanol.[8]
Question: Why are the retention times for my analyte shifting between runs?
Answer: Inconsistent retention times are a critical problem that affects the reliability of peak identification and quantification.
Potential Causes:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient analysis.[2]
-
Pump Malfunction: Leaks in the pump, worn seals, or faulty check valves can lead to an inconsistent flow rate and pressure fluctuations, causing retention time drift.[2][5]
-
Mobile Phase Composition Change: Inaccurate mixing of the mobile phase, or the evaporation of a volatile organic component, can alter the elution strength over time.[2]
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and separation kinetics if a column oven is not used or is not functioning correctly.[2]
Solutions:
-
Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase composition before injecting the next sample.
-
Perform Pump Maintenance: Check for leaks, especially around fittings and seals. A buildup of salt crystals is a clear sign of a leak.[5] Flush the pump with deionized water daily if using buffers.[5]
-
Prepare Mobile Phase Carefully: Ensure accurate measurements when preparing the mobile phase. Keep solvent reservoirs covered to minimize evaporation.[9]
-
Use a Column Oven: Maintain a constant and stable column temperature to ensure reproducible chromatography.[2][4]
Frequently Asked Questions (FAQs)
Question: What is a recommended starting HPLC method for this compound?
Answer: A good starting point for analyzing flavonoid glycosides is a reversed-phase HPLC method.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid.[4] |
| Mobile Phase B | Acetonitrile or Methanol.[10] |
| Detection | UV-Vis Diode Array Detector (DAD). Flavonoids typically have strong absorbance between 250-370 nm.[10] A wavelength of ~355 nm can be suitable.[4] |
| Column Temp. | 25-40 °C.[4][11] |
| Flow Rate | 0.6 - 1.0 mL/min.[4][11] |
| Injection Volume | 10 - 20 µL. |
A gradient elution is typically required to separate compounds with a wide range of polarities. A representative gradient is summarized in the table below.
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 80 | 20 |
| 25 | 79 | 21 |
| 45 | 50 | 50 |
| 46 | 20 | 80 |
| 50 | 20 | 80 |
| 51 | 80 | 20 |
| 60 | 80 | 20 |
This is an example based on a published method for flavonoids and may require optimization.[4]
Question: How should I prepare my samples and standards?
Answer: Proper sample and standard preparation is crucial for accurate results.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent like methanol or a mixture of water and methanol to prepare a stock solution.[12] Perform serial dilutions to create calibration standards. Store stock solutions at -20°C or -80°C, protected from light, for up to one to six months, respectively.[13]
-
Sample Preparation (e.g., from herbal extract): The sample preparation method depends on the matrix. For a powdered plant material, an extraction with a solvent like methanol or ethanol is common.[12] The resulting extract should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the HPLC system.[14]
Question: My analyte peak is very small. How can I improve the sensitivity of my method?
Answer: Low sensitivity can be due to several factors related to the method or the instrument.
Table 2: Strategies to Improve Method Sensitivity
| Strategy | Description |
| Optimize Detection Wavelength | Use a Diode Array Detector (DAD) to scan the UV-Vis spectrum of this compound and select the wavelength of maximum absorbance (λmax) for quantification. |
| Increase Injection Volume | Carefully increase the injection volume. However, be aware that this can lead to peak broadening if the sample solvent is much stronger than the mobile phase. |
| Concentrate the Sample | If possible, concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation and reconstitution in a smaller volume. |
| Check Detector Lamp | An aging detector lamp (e.g., UV lamp) can result in lower signal intensity and increased noise.[1] Check the lamp's energy output and replace it if necessary. |
| Switch to UPLC/UHPLC | Ultra-Performance Liquid Chromatography (UPLC) uses smaller column particles (sub-2 µm), which provides sharper, narrower peaks. This increase in peak height leads to significantly higher sensitivity compared to traditional HPLC.[14] |
Experimental Protocols
Protocol: Quantification of this compound
This protocol provides a general methodology. It should be validated for specific applications.
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in HPLC-grade methanol.
-
Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Preparation of Sample Solution (from a dried herbal powder):
-
Accurately weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 70% methanol and perform ultrasonication for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Take a known volume of the filtrate and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: As described in Table 1 (or an optimized version).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Before running the sequence, inject a mid-concentration standard five or six times.
-
Calculate the relative standard deviation (RSD) for retention time and peak area. The RSD should typically be less than 2%.
-
Evaluate theoretical plates and tailing factor to ensure column performance is acceptable.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Below are diagrams illustrating a troubleshooting workflow and a representative signaling pathway.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Caption: A generalized signaling pathway for flavonoid-induced neuroprotection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 4. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uhplcs.com [uhplcs.com]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Scutellarin-7-diglucosidic acid Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Scutellarin-7-diglucosidic acid in cell-based assays. The information is presented in a user-friendly question-and-answer format, accompanied by data tables, detailed experimental protocols, and signaling pathway diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the recommended solvent and storage condition for this compound?
This compound is soluble in water.[1][2] To prepare a stock solution, dissolve the compound in water at a concentration of 6 mg/mL (9.40 mM); this may require sonication and warming.[1][2]
For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
2. I am observing low solubility of this compound in my aqueous buffer. What can I do?
Low solubility can be a common issue. Here are a few troubleshooting steps:
-
Warming and Sonication: As recommended for preparing stock solutions, gently warming the solution and using an ultrasonic bath can aid in dissolution.[1][2]
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. A slight adjustment of the buffer's pH might improve solubility. However, ensure the final pH is compatible with your cell culture conditions.
-
Use of a Co-solvent: If aqueous solubility remains an issue, consider preparing a high-concentration stock solution in an organic solvent like DMSO. Subsequently, dilute this stock solution into your aqueous cell culture medium. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
3. What is a good starting concentration range for this compound in cell assays?
While specific data for this compound is limited, data from its related compound, Scutellarin, can provide a starting point. The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. Based on studies with Scutellarin, a broad range to consider for initial screening is 1 µM to 100 µM.
For instance, in studies with Scutellarin:
-
In Jurkat E6-1 human leukemia cells, the EC50 for cytotoxicity was determined to be 44 µM.[3]
-
For MCF-7 breast cancer cells, concentrations between 40-120 µM were used to assess effects on apoptosis and proliferation.[4]
-
In mIMCD-3 kidney cells, a concentration of 20 µM was found to be beneficial for cell proliferation in a model of diabetic kidney disease.[5][6]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
4. I am observing significant cytotoxicity in my cell line. How can I mitigate this?
If you observe unexpected levels of cell death, consider the following:
-
Concentration Reduction: The most straightforward approach is to lower the concentration of this compound.
-
Incubation Time: Reduce the duration of exposure of the cells to the compound.
-
Cell Density: Ensure you are using an optimal cell density for your assay, as very low or very high confluency can affect cellular responses to treatment.
-
Purity of the Compound: Verify the purity of your this compound, as impurities could contribute to cytotoxicity.
-
Control for Solvent Effects: If you are using a solvent like DMSO, ensure that the final concentration is not causing toxicity. Run a vehicle control (cells treated with the solvent at the same final concentration without the compound).
5. Which signaling pathways are potentially modulated by this compound?
Based on research on the closely related compound Scutellarin, several key signaling pathways may be affected. These include pathways involved in inflammation, cell survival, proliferation, and angiogenesis. Researchers have reported modulation of the following pathways by Scutellarin:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[7]
-
MAPK Pathways (including JNK): These pathways are involved in cellular responses to a variety of stimuli and regulate processes like proliferation, differentiation, and apoptosis.
-
NF-κB Signaling Pathway: A key regulator of the inflammatory response.[8]
-
Nrf2/ARE Pathway: This pathway is important for cellular defense against oxidative stress.[8]
-
HIPPO-YAP Pathway: This pathway controls organ size and cell proliferation, and its dysregulation is often linked to cancer.[4]
-
VEGF/Ang/Tie2 Pathway: A critical signaling cascade in angiogenesis.
It is important to experimentally validate the effect of this compound on these pathways in your specific experimental model.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | Water | [1][2] |
| Solubility | 6 mg/mL (9.40 mM) | [1][2] |
| Notes on Dissolving | Requires sonication and warming | [1][2] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1][2] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1][2] |
Table 2: Exemplary Concentrations of Scutellarin Used in Cell Assays
| Cell Line | Assay Type | Concentration Range | Outcome | Reference |
| Jurkat E6-1 | Cytotoxicity | 44 µM (EC50) | Decreased cell viability | [3] |
| MCF-7 | Proliferation, Apoptosis | 40-120 µM | Inhibition of proliferation, induction of apoptosis | [4] |
| mIMCD-3 | Cell Proliferation | 20 µM | Beneficial for proliferation in a disease model | [5][6] |
Note: This data is for Scutellarin and should be used as a starting reference for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add sterile, nuclease-free water to achieve a final concentration of 6 mg/mL (9.40 mM).
-
To aid dissolution, place the solution in an ultrasonic water bath for 10-15 minutes and gently warm to no more than 37°C.
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, if any) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add the solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Visualizations
Caption: A generalized workflow for determining the optimal concentration of this compound in a cell viability assay.
Caption: Potential signaling pathways modulated by this compound leading to various cellular outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. japsonline.com [japsonline.com]
- 4. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Scutellarin attenuated tubule cell apoptosis by modulating HIF-1α for the treatment of DKD: the insight integrating network analysis, machine learning and single-cell transcriptome [frontiersin.org]
- 6. Scutellarin attenuated tubule cell apoptosis by modulating HIF-1α for the treatment of DKD: the insight integrating network analysis, machine learning and single-cell transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of scutellarin on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
Scutellarin-7-diglucosidic acid degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of scutellarin-7-diglucosidic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form: Store at 4°C in a sealed container, protected from moisture and light.[1]
-
In Solvent: For stock solutions, it is recommended to aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles. Solutions should be kept in sealed, light-protected containers.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis of the glycosidic bonds. This can be catalyzed by acid, base, or enzymes, leading to the cleavage of the diglucoside chain to form scutellarin-7-glucoside and subsequently the aglycone, scutellarein. Other potential degradation pathways include oxidation and photodegradation, particularly under harsh conditions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Flavonoid glycosides like this compound are susceptible to pH-dependent degradation. While specific data for this compound is limited, based on the behavior of the related compound scutellarin, it is expected to be more stable in acidic to neutral pH ranges. Alkaline conditions can significantly accelerate the hydrolysis of the glycosidic linkages. It has been noted that scutellarin can precipitate in solutions with a pH below 3.8.
Q4: Is this compound sensitive to light and temperature?
A4: Yes, flavonoids are generally sensitive to light and elevated temperatures. Exposure to UV or high-intensity visible light can lead to photodegradation. Thermal stress can accelerate hydrolysis and other degradation reactions. Therefore, it is essential to store the compound and its solutions protected from light and at recommended low temperatures.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low recovery of the compound after storage in solution. | Degradation due to improper storage. | Ensure the solution is stored at -20°C or -80°C in an airtight, light-resistant container. Avoid repeated freeze-thaw cycles by preparing aliquots. Verify the pH of the solution; extreme pH values can cause degradation. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound. | This could be due to hydrolysis, oxidation, or photodegradation. Identify the degradation products by comparing with reference standards or using mass spectrometry. Review the experimental conditions (pH, temperature, light exposure) to identify the stressor. |
| Precipitation of the compound in acidic buffer. | Low solubility at acidic pH. | Scutellarin, a related compound, is known to precipitate at pH < 3.8. If working in acidic conditions, consider using a co-solvent or adjusting the pH to a range where the compound is more soluble. |
| Inconsistent results in bioassays. | Compound degradation during the experiment. | Minimize the exposure of the compound to harsh conditions (e.g., high temperature, strong light, extreme pH) during the assay. Prepare fresh solutions before each experiment. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂ (1:1 v/v).
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound and the stock solution in a temperature-controlled oven at 60°C for 1, 3, and 7 days.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and 366 nm) for 24, 48, and 72 hours.
-
A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
-
A typical HPLC method could involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Characterize the degradation products using LC-MS if possible.
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Protection |
| Solid | 4°C | Long-term | Sealed, away from moisture and light |
| Solution | -20°C | Up to 1 month | Sealed, away from light |
| Solution | -80°C | Up to 6 months | Sealed, away from light |
Table 2: Illustrative Example of Forced Degradation Results for this compound
(Note: The following data is for illustrative purposes to demonstrate how results could be presented and is not based on specific experimental findings for this compound.)
| Stress Condition | Duration | Degradation (%) | Number of Degradation Products | Major Degradation Product (Proposed) |
| 0.1 M HCl | 24 hours | 15% | 2 | Scutellarin-7-glucoside |
| 0.1 M NaOH | 4 hours | 40% | 3 | Scutellarein |
| 3% H₂O₂ | 24 hours | 10% | 1 | Oxidized derivative |
| Heat (60°C) | 7 days | 8% | 1 | Scutellarin-7-glucoside |
| UV Light (254 nm) | 72 hours | 25% | 2 | Photodegradation adduct |
Visualizations
References
Technical Support Center: Preventing Scutellarin-7-diglucosidic Acid Precipitation in Media
For researchers, scientists, and drug development professionals utilizing Scutellarin-7-diglucosidic acid, maintaining its solubility in experimental media is crucial for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its aqueous solubility?
This compound is a natural flavone isolated from the purple leaves of Perilla ocimoides var. Crispa.[1][2][][4] Its molecular weight is 638.48 g/mol .[1][2][5][6][7] The aqueous solubility of this compound is approximately 6 mg/mL (9.40 mM); however, achieving this requires the use of ultrasonic treatment and warming.[1][2][5][6][7]
Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the likely cause?
Precipitation upon addition to aqueous media is a common challenge with many flavonoid glycosides. The primary cause is often the significant decrease in solvent polarity when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium. This phenomenon is sometimes referred to as "solvent shock." Other contributing factors can include the final concentration exceeding the compound's solubility limit in the medium, the temperature of the medium, and interactions with media components.
Q3: How does pH influence the solubility of this compound?
Q4: Can components of the cell culture medium itself cause precipitation?
Yes, certain components in complex media can interact with this compound and influence its solubility. Serum proteins, such as albumin, present in media supplemented with Fetal Bovine Serum (FBS), can bind to flavonoids. This binding can either enhance solubility by creating soluble complexes or potentially lead to precipitation if the complexes aggregate. High concentrations of salts in some media formulations can also decrease the solubility of organic compounds through a "salting-out" effect.
Q5: Are there methods to increase the solubility of this compound in my experiments?
Several strategies can be employed to enhance and maintain the solubility of this compound in aqueous media:
-
Co-solvents: Using a minimal amount of an organic co-solvent like DMSO to prepare a high-concentration stock solution is a common practice.
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of flavonoids.
-
pH Optimization: For non-cell-based experiments, adjusting the pH of the buffer can be a viable option.
-
Careful Dilution Techniques: The method of diluting the stock solution into the final medium is critical to prevent precipitation.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Issue 1: Precipitation upon initial dilution of the stock solution into the medium.
| Possible Cause | Recommended Solution |
| High Final Concentration | The desired final concentration may exceed the solubility limit of this compound in the specific medium. Action: Perform a solubility test to determine the maximum soluble concentration in your medium (see Experimental Protocols). If precipitation persists, consider lowering the final working concentration. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution. Action: 1. Warm the cell culture medium to 37°C before adding the stock solution. 2. Add the stock solution dropwise while gently vortexing or swirling the medium. 3. Prepare an intermediate dilution of the stock in the medium before making the final dilution. |
| Poor Mixing | The concentrated stock solution is not dispersing quickly enough, leading to localized high concentrations and precipitation. Action: Immediately after adding the stock solution, ensure rapid and thorough mixing by vortexing or repeated pipetting. |
| Temperature of Medium | Adding the stock solution to cold medium can decrease solubility. Action: Always pre-warm your cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound. |
Issue 2: Precipitation observed during incubation.
| Possible Cause | Recommended Solution |
| Compound Instability | The compound may degrade or aggregate over time at 37°C. Action: If stability is a concern, consider refreshing the medium containing this compound more frequently during long-term experiments. |
| Interaction with Serum Proteins | Binding to serum proteins may lead to the formation of insoluble complexes over time. Action: If using a serum-containing medium, try reducing the serum concentration. Alternatively, consider transitioning to a serum-free medium if appropriate for your cell line. |
| pH Shift in Medium | Cellular metabolism can lead to a decrease in the pH of the culture medium, which may affect the solubility of the compound. Action: Ensure your medium has adequate buffering capacity (e.g., HEPES buffer in addition to bicarbonate) and monitor the pH of the medium during the experiment, especially with high cell densities. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 638.48 g/mol | [1][2][5][6][7] |
| Aqueous Solubility | ~6 mg/mL (9.40 mM) | [1][2][5][6][7] |
| Solubility Condition | Requires sonication and warming | [1][2][5][6][7] |
| Appearance | Colorless to light yellow liquid | [1][2][5][6][7] |
Table 2: Solubility Enhancement Strategies and Expected Outcomes
| Strategy | Principle | Expected Outcome | Key Considerations |
| Co-Solvent (DMSO) | Increases the solubility of hydrophobic compounds. | Facilitates the preparation of a high-concentration stock solution. | Final DMSO concentration in media should typically be <0.5% to avoid cytotoxicity. |
| Cyclodextrin Inclusion Complex | Encapsulates the hydrophobic flavonoid in a hydrophilic shell. | Significant increase in aqueous solubility (can be >10-fold for some flavonoids). | The molar ratio of the compound to cyclodextrin needs to be optimized. |
| pH Adjustment (for non-cellular assays) | Increases the ionization of the compound. | Increased solubility at pH values above the pKa. | May not be suitable for cell-based assays where physiological pH is required. |
| Use of Serum | Binding to serum albumin can increase the solubility of some compounds. | May increase the apparent solubility in serum-containing media. | Can also lead to the formation of insoluble complexes; effect is compound-dependent. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Prepare Stock Dilutions: Prepare a series of dilutions of your high-concentration this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
Dispense into Plate: In a clear 96-well plate, add a small, equal volume (e.g., 2 µL) of each DMSO stock dilution to separate wells. Include a DMSO-only control.
-
Add Medium: Using a multichannel pipette, add a corresponding volume of pre-warmed (37°C) cell culture medium to each well to achieve the desired final concentrations (e.g., 198 µL for a 1:100 dilution).
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours).
-
Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
(Optional) Quantitative Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in absorbance compared to the control indicates light scattering due to precipitation. The highest concentration that remains clear is the maximum soluble concentration under those conditions.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other flavonoids and may require optimization. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.
-
Prepare Solutions:
-
Prepare a solution of HP-β-CD in water (e.g., 20 mM).
-
Prepare a concentrated solution of this compound in a suitable organic solvent like ethanol or a minimal amount of DMSO.
-
-
Mixing: Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously. A 1:1 molar ratio is a good starting point for optimization.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25-30°C) with continuous stirring for 24-48 hours, protected from light.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Lyophilization (Optional): To obtain a solid powder of the inclusion complex, freeze-dry the filtered solution. The resulting powder can be reconstituted in water or media at a much higher concentration than the free compound.
Visualizations
Signaling Pathways
Scutellarin, the aglycone of this compound, is known to exert its anti-inflammatory effects by modulating key signaling pathways. The glycoside is often hydrolyzed to the aglycone to become bioactive.
Caption: A logical workflow for troubleshooting precipitation of this compound.
Caption: Scutellarin inhibits the NF-κB pathway by preventing IKK activation.
Caption: Scutellarin can inhibit the phosphorylation of key MAPK proteins.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Scutellarin Alleviates Ovalbumin-Induced Airway Remodeling in Mice and TGF-β-Induced Pro-fibrotic Phenotype in Human Bronchial Epithelial Cells via MAPK and Smad2/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutellarin-7-diglucosidic acid experimental artifacts and controls
Welcome to the technical support center for Scutellarin-7-diglucosidic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a natural flavonoid glycoside. Flavonoids as a class are investigated for their antioxidant, anti-inflammatory, and other pharmacological properties. This compound is often used in research to explore its potential therapeutic effects.
Q2: How should I store and handle this compound?
A2: For long-term storage, it is recommended to store the compound at 4°C in a sealed container, protected from light and moisture. If dissolved in a solvent, stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound is soluble in water. To aid dissolution, the use of ultrasound and warming is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Autofluorescence.
-
Explanation: Flavonoid compounds can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays, leading to high background readings.
-
Troubleshooting & Optimization:
-
Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at the concentrations used in your experiment to quantify its autofluorescence.
-
Use a different detection method: If possible, switch to a non-fluorescence-based assay, such as a colorimetric or luminescent assay.
-
Select appropriate filters: If using a fluorescence-based assay is unavoidable, choose excitation and emission filters that minimize the excitation of the compound.
-
-
-
Possible Cause 2: Compound Aggregation.
-
Explanation: At higher concentrations, flavonoids can form aggregates, which may lead to non-specific inhibition of proteins and produce false-positive results.
-
Troubleshooting & Optimization:
-
Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation.
-
Include a detergent: Adding a low concentration of a non-ionic detergent like 0.01% Triton X-100 can sometimes help prevent aggregation. Ensure the detergent itself does not interfere with your assay.
-
Test a concentration range: Perform a dose-response curve to identify a concentration range where the compound is soluble and does not aggregate.
-
-
Issue 2: Poor peak shape or retention time shifts in HPLC analysis.
-
Possible Cause 1: Improper mobile phase composition.
-
Explanation: The choice of mobile phase is critical for achieving good chromatographic separation.
-
Troubleshooting & Optimization:
-
Adjust pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH.
-
Optimize solvent ratio: Vary the ratio of organic solvent to aqueous buffer to achieve the desired retention and peak shape.
-
Use modifiers: Volatile modifiers like trifluoroacetic acid (TFA) or triethylamine (TEA) can be added at low concentrations (0.1-1.0%) to improve peak shape.
-
-
-
Possible Cause 2: Column degradation.
-
Explanation: Over time, the stationary phase of the HPLC column can degrade, leading to a loss of resolution and poor peak shape.
-
Troubleshooting & Optimization:
-
Flush the column: Flush the column with a strong solvent to remove any adsorbed contaminants.
-
Reverse flush: If the pressure is high, a reverse flush might help to remove particulates from the inlet frit.
-
Replace the column: If the performance does not improve after cleaning, the column may need to be replaced.
-
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
| Control | Purpose | Expected Outcome |
| Untreated Cells | Negative control for cytotoxicity | High absorbance (high viability) |
| Vehicle Control | To account for any effects of the solvent | High absorbance, similar to untreated cells |
| Positive Control (e.g., Doxorubicin) | To confirm the assay can detect cytotoxicity | Low absorbance (low viability) |
| Medium Only | Blank for background subtraction | Very low absorbance |
Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring nitric oxide (NO) production.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced.
| Control | Purpose | Expected Outcome |
| Untreated Cells | Negative control for inflammation | Low NO production |
| LPS Only | Positive control for inflammation | High NO production |
| Positive Control (e.g., Dexamethasone) | To confirm inhibition of inflammation | Reduced NO production compared to LPS only |
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for cell-based assays.
Caption: Potential inhibition of the MAPK signaling pathway.
References
Technical Support Center: Enhancing Scutellarin-7-diglucosidic acid (S7DA) Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nanoparticle-mediated delivery of Scutellarin-7-diglucosidic acid (S7DA), often referred to as Scutellarin (SCU) in literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding S7DA and its nanoformulation.
Q1: What is this compound (S7DA) and why is nanoparticle delivery necessary?
A1: this compound (S7DA), a flavonoid glycoside from the herb Erigeron breviscapus, has demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] However, its clinical application is severely hampered by poor aqueous solubility (approx. 0.16 mg/mL), low oral bioavailability (as low as 0.4% in some models), chemical instability, and rapid plasma elimination.[2][3][4] Nanoparticle encapsulation is a key strategy to overcome these limitations by enhancing solubility, protecting the molecule from degradation, improving circulation time, and potentially enabling targeted delivery.[5][6]
Q2: What are the most common types of nanoparticles used for S7DA delivery?
A2: The most frequently investigated nano-carriers for S7DA and similar flavonoids include:
-
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These are biodegradable and biocompatible polymers, well-established in FDA-approved products, often prepared via nanoprecipitation or emulsion-solvent evaporation methods.[2][5][7]
-
Chitosan-based nanoparticles: Chitosan is a natural, mucoadhesive polymer that can be used to form nanoparticles through methods like ionic cross-linking, often with sodium tripolyphosphate (TPP).[8][9]
-
Liposomes and Solid Lipid Nanoparticles (SLNs): These lipid-based systems are effective for encapsulating hydrophobic or amphiphilic drugs, improving their solubility and bioavailability.[10][11]
-
Cyclodextrin complexes: Cyclodextrins can form inclusion complexes with S7DA, significantly enhancing its aqueous solubility.[4][8]
Q3: What are the critical quality attributes (CQAs) to assess for S7DA nanoparticles?
A3: The primary CQAs for S7DA nanoparticles include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo distribution, and cellular uptake of the nanoparticles. A narrow PDI (typically < 0.3) is desirable.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of colloidal stability. A higher magnitude (e.g., > ±20 mV) generally implies better stability against aggregation.[8]
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): EE% measures the percentage of the initial drug that is successfully encapsulated, while DL% measures the drug content relative to the total nanoparticle weight. High values are crucial for therapeutic efficacy and minimizing the required dose.[2][8]
-
In Vitro Release Profile: This determines how the drug is released from the nanoparticle over time, with sustained release often being a key objective.[7][12]
Part 2: Experimental Workflow & Protocols
A typical experimental workflow for developing and evaluating S7DA nanoparticles is outlined below.
Caption: General experimental workflow for S7DA nanoparticle development.
Protocol 1: Preparation of S7DA-PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from methodologies described for encapsulating scutellarin in PLGA nanoparticles.[2][7]
-
Prepare the Organic Phase:
-
Prepare the Aqueous Phase:
-
Prepare a 6 mL aqueous solution containing 5% (w/v) polyvinyl alcohol (PVA) as a stabilizer.
-
-
Nanoprecipitation:
-
While stirring the aqueous phase continuously (e.g., at 600 rpm), slowly inject the organic phase into it using a syringe.
-
Observe for the formation of a milky nanoparticle suspension.
-
-
Solvent Evaporation & Purification:
-
Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvents (acetonitrile and methanol).
-
Collect the nanoparticles by ultracentrifugation (e.g., 12,000 rpm, 15 min, 4°C).
-
Wash the nanoparticle pellet twice with ultrapure water to remove excess PVA and unencapsulated drug.
-
Resuspend the final pellet in water or a suitable buffer for storage or lyophilization.
-
Protocol 2: Quantification of Encapsulation Efficiency (EE%)
-
Separate Nanoparticles from Free Drug:
-
After preparation (Step 4 of Protocol 1), collect the supernatant after the first centrifugation step. This contains the unencapsulated ("free") S7DA.
-
Carefully measure and record the total volume of the aqueous suspension before centrifugation.
-
-
Quantify Free S7DA:
-
Measure the concentration of S7DA in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 336 nm) or HPLC.[13]
-
-
Calculate EE%:
-
Use the following formula: EE (%) = [(Total S7DA added - Free S7DA in supernatant) / Total S7DA added] x 100
-
Part 3: Data Summary Tables
This section summarizes representative quantitative data from literature to provide a baseline for expected experimental outcomes.
Table 1: Physicochemical Properties of S7DA Nanoparticle Formulations
| Nanoparticle Type | Avg. Size (nm) | PDI | Zeta Potential (mV) | EE (%) | DL (%) | Reference |
| SCU-PLGA NPs | 187.9 ± 3.4 | 0.077 ± 0.031 | -6.99 ± 1.75 | 63.6 ± 4.4 | 1.19 ± 0.09 | [2] |
| Chitosan/HP-β-CD NPs | ~200 | ~0.5 | +25 | ~70 | Not Reported | [8] |
| Chit-DC-VB12-Scu NPs | 150 - 250 | Not Reported | Not Reported | Not Reported | Not Reported | [14] |
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
| Formulation | Cmax (µg/L) | AUC (0-24h) (µg/L*h) | Relative Bioavailability | Reference |
| Free Scutellarin | 1101.4 | 2097.3 | 100% (Reference) | [3] |
| Scu-Me-C5-TG Prodrug | 1894.4 | 4697.6 | 224% | [3] |
| Scu-Me-C5-βMe-TG Prodrug | 2324.0 | 5146.4 | 245% | [3] |
Part 4: Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of S7DA nanoparticles.
Caption: Troubleshooting logic for low encapsulation efficiency.
Q: My nanoparticles are too large or show a high Polydispersity Index (PDI). What can I do?
A: Large particle size or high PDI often points to issues in the nanoprecipitation or emulsification process.
-
Check Polymer Concentration: Too high a polymer concentration can lead to a more viscous organic phase, resulting in larger particles. Try decreasing the PLGA or chitosan concentration.
-
Increase Stirring Speed: Higher energy input during formation (faster stirring or sonication) typically produces smaller, more uniform nanoparticles.
-
Optimize Stabilizer Concentration: The concentration of stabilizers like PVA is critical. Too little can lead to particle aggregation, while too much can also affect size. A concentration titration is recommended.
-
Control Injection Rate: A slower, more controlled injection of the organic phase into the aqueous phase often results in smaller and more homogenous nanoparticles.
Q: The Zeta Potential of my nanoparticles is close to neutral, and they are aggregating over time. How can I improve stability?
A: A near-neutral zeta potential (< |10 mV|) suggests low electrostatic repulsion, leading to poor colloidal stability.
-
Change Polymer Type: If using a neutral polymer like PLGA, consider incorporating a charged polymer or a PEGylated co-polymer (like PEG-PLGA) which provides steric hindrance to prevent aggregation.[7]
-
Use a Charged Surfactant/Stabilizer: Employing a charged stabilizer can impart a higher surface charge to the nanoparticles.
-
Adjust pH: For pH-sensitive polymers like chitosan, ensure the pH of the buffer is appropriate to maintain a positive charge (typically pH < 6.5).
Q: My in vitro release study shows a very high initial burst release of S7DA. How can this be controlled?
A: A high burst release is usually due to the drug being adsorbed to the nanoparticle surface rather than being fully encapsulated.
-
Improve Washing Steps: Ensure the nanoparticle pellet is washed thoroughly after centrifugation to remove all surface-adsorbed drug. Perform at least two washing cycles.
-
Optimize Drug-to-Polymer Ratio: A very high drug loading can lead to drug saturation at the particle surface. Try decreasing the initial amount of S7DA.
-
Use a Co-polymer: Incorporating a more hydrophobic co-polymer can sometimes create a denser core that slows down initial drug diffusion.
Part 5: Signaling Pathway Visualization
S7DA exerts its therapeutic effects by modulating several key inflammatory and cell signaling pathways.
References
- 1. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Triglyceride-mimetic prodrugs of scutellarin enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [scholarbank.nus.edu.sg]
- 9. Preparation and Characterization of Antioxidant Nanoparticles Composed of Chitosan and Fucoidan for Antibiotics Delivery [mdpi.com]
- 10. Preparation and characterization of scutellarin loaded on ultradeformable nano-liposomes scutellarin EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Enhancement of scutellarin oral delivery efficacy by vitamin B12-modified amphiphilic chitosan derivatives to treat type II diabetes induced-retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Scutellarin-7-diglucosidic acid Bioavailability through Prodrug Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Scutellarin-7-diglucosidic acid through prodrug strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound and its active metabolite, scutellarin?
A1: The primary challenges stem from its classification as a Biopharmaceutics Classification System (BCS) class IV drug, characterized by:
-
Low Solubility: Scutellarin has poor water solubility, which limits its dissolution in the gastrointestinal fluids.
-
Low Permeability: Its hydrophilic nature and molecular size hinder its ability to pass through the intestinal epithelial cells.[1]
-
Intestinal Metabolism: Scutellarin can be hydrolyzed by β-glucuronidase from the intestinal microflora to its aglycone, scutellarein, which is then further metabolized before it can be absorbed.[1][2]
-
Efflux Transporters: The molecule may be subject to efflux back into the intestinal lumen by transporters like P-glycoprotein, further reducing its net absorption.[2]
Q2: What are the main prodrug strategies that have been explored to overcome the bioavailability issues of scutellarin?
A2: Several prodrug strategies have been investigated to enhance the oral bioavailability of scutellarin by modifying its physicochemical properties. These include:
-
Lipid-Based Prodrugs: Triglyceride-mimetic prodrugs have been designed to increase lipophilicity, promote intestinal lymphatic transport, and avoid first-pass metabolism.[1]
-
Ester Prodrugs: Synthesizing various esters, such as ethyl, benzyl, and N,N-diethylglycolamide esters, can improve solubility and the apparent partition coefficient.[3]
-
Amino Acid Prodrugs: Attaching L-amino acids to the scutellarein backbone has been shown to significantly increase water solubility.[4]
Q3: How do triglyceride-mimetic prodrugs of scutellarin improve bioavailability?
A3: Triglyceride-mimetic prodrugs are designed to mimic dietary triglycerides. This strategy enhances oral bioavailability by:
-
Increasing the molecule's lipophilicity, which facilitates its incorporation into micelles.
-
Promoting absorption through the intestinal lymphatic system, thereby bypassing the hepatic first-pass metabolism.[1]
-
The prodrug is hydrolyzed in the intestinal tract to a monoglyceride prodrug, absorbed by intestinal epithelial cells, re-esterified back to the triglyceride prodrug, and then transported via the lymphatic system.[1]
Q4: What is the role of intestinal microflora in the absorption of scutellarin?
A4: The intestinal microflora plays a crucial role in the metabolism of scutellarin. Bacterial enzymes, such as β-glucuronidase, can hydrolyze scutellarin into its aglycone, scutellarein.[1][2] This conversion is a critical step as scutellarein can then be absorbed by intestinal epithelial cells.[2] However, this also exposes the aglycone to further metabolism within the enterocytes and the liver.
Troubleshooting Guides
Issue 1: Low aqueous solubility of the synthesized prodrug.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The attached pro-moiety is too lipophilic. | Synthesize a series of prodrugs with varying linker lengths or different pro-moieties that have a better hydrophilic-lipophilic balance. | Improved aqueous solubility of the prodrug. |
| The prodrug has precipitated out of solution. | Consider co-crystallization with a pharmaceutically acceptable guest molecule, such as glutaric acid, to improve the dissolution rate.[5] | Formation of a co-crystal with enhanced aqueous dissolution. |
| The pH of the formulation vehicle is not optimal. | Evaluate the pH-solubility profile of the prodrug and adjust the pH of the formulation vehicle accordingly. | Increased solubility of the prodrug in the formulation. |
Issue 2: Poor in vivo efficacy despite good in vitro stability of the prodrug.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Premature hydrolysis of the prodrug in the gastrointestinal tract. | Design prodrugs with more stable linkers, such as ether derivatives instead of esters.[4] | Increased stability of the prodrug in the GI tract, allowing for absorption before hydrolysis. |
| Degradation of the prodrug by intestinal enzymes before absorption. | Formulate the prodrug in a protective delivery system, such as an emulsion, to shield it from enzymatic degradation in the intestinal lumen.[3] | Reduced pre-systemic metabolism and increased absorption of the intact prodrug. |
| High efflux of the prodrug by intestinal transporters. | Co-administer the prodrug with a known efflux transporter inhibitor (e.g., verapamil, probenecid) in preclinical models to assess the impact of efflux.[2] | Increased intracellular concentration of the prodrug and enhanced absorption. |
Issue 3: Low conversion of the prodrug to the parent drug in vivo.
| Potential Cause | Troubleshooting Step | Expected Outcome | | The linker is too stable and not efficiently cleaved by target enzymes. | Design prodrugs with linkers that are known to be substrates for highly expressed enzymes in the target tissue or systemic circulation (e.g., esterases in plasma). | Efficient and timely release of the active parent drug at the desired site of action. | | Insufficient concentration of activating enzymes in the target tissue. | Investigate the expression levels of relevant enzymes in the target tissue and select a pro-moiety that is cleaved by a more abundant enzyme. | Enhanced conversion of the prodrug to the parent drug. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Parameters of Scutellarin and its Prodrugs
| Compound | Log P | Aqueous Solubility (µg/mL) | Relative Oral Bioavailability (%) | Reference |
| Scutellarin | -2.56 | - | 10.6 (in rats), 0.4 (in beagles) | [1] |
| Scu-Me-C5-TG (Triglyceride-mimetic prodrug) | - | - | 2.24-fold increase vs. scutellarin | [1] |
| Scu-Me-C5-βMe-TG (Triglyceride-mimetic prodrug) | - | - | 2.45-fold increase vs. scutellarin | [1] |
| N,N-diethylglycolamide ester of scutellarin | 1.48 | ~35 times higher than scutellarin in water | 1.58-fold increase vs. scutellarin-cyclodextrin complex | [3] |
| Scutellarein 4'-L-amino acid ester derivatives | - | 1796 - 4100 | - | [4] |
| Scutellarein 4'-L-amino acid ether derivatives | - | 27.7 - 81.1 | - | [4] |
Experimental Protocols
Protocol 1: In Situ Single-Pass Intestinal Perfusion for Absorption Studies
This protocol is adapted from studies investigating the intestinal absorption of scutellarin and its aglycone.[2]
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. Surgically expose the small intestine and cannulate the desired intestinal segment (e.g., jejunum, ileum).
-
Perfusion System Setup: Perfuse the cannulated intestinal segment with a physiological buffer (e.g., Krebs-Ringer buffer) at a constant flow rate using a peristaltic pump.
-
Drug Administration: Introduce the test compound (this compound prodrug) dissolved in the perfusion buffer into the intestinal segment.
-
Sample Collection: Collect the outlet perfusate at predetermined time intervals.
-
Analysis: Analyze the concentration of the prodrug and any metabolites in the collected perfusate using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Data Calculation: Calculate the absorption rate constant (Ka) and the effective permeability coefficient (Peff) using appropriate equations.
Protocol 2: In Vitro Hydrolysis Study in Plasma and Intestinal Homogenates
This protocol is based on methods used to assess the stability of scutellarin prodrugs.[3]
-
Preparation of Biological Matrices: Obtain fresh human or rat plasma and prepare intestinal homogenates from different segments of the small intestine.
-
Incubation: Add a known concentration of the prodrug to the plasma or intestinal homogenate and incubate at 37°C in a shaking water bath.
-
Sample Collection: At various time points, withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the concentration of the remaining prodrug and the formed parent drug in the supernatant by a validated analytical method.
-
Data Analysis: Determine the hydrolysis half-life (t1/2) of the prodrug in the biological matrices.
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound prodrugs.
Caption: Intestinal absorption pathway of a triglyceride-mimetic prodrug of scutellarin.
References
- 1. Triglyceride-mimetic prodrugs of scutellarin enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the gastrointestinal microflora and efflux transporters on the absorption of scutellarin and scutellarein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrugs of scutellarin: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Design, synthesis and anti-oxidative evaluation of L-amino acid prodrugs of scutellarein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Scutellarin vs. Scutellarein: A Comparative Analysis of Antioxidant Capacity
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antioxidant capacities of scutellarin and its aglycone, scutellarein. This analysis is supported by experimental data from peer-reviewed studies to inform research and development in therapeutics where antioxidant activity is a key mechanistic feature.
Introduction: Scutellarin, a flavonoid glycoside, and its primary metabolite, scutellarein, are both recognized for their significant pharmacological activities, including potent antioxidant effects. While the initial request specified a comparison with scutellarin-7-diglucosidic acid, a thorough review of the scientific literature reveals a lack of available data for a direct comparison of its antioxidant properties with scutellarin. Consequently, this guide will focus on the well-documented and scientifically pertinent comparison between scutellarin and its aglycone, scutellarein. Understanding the differential antioxidant potential of these two molecules is crucial, as scutellarin is often administered as a prodrug that is metabolized to scutellarein in the body.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of scutellarin and scutellarein has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The following table summarizes the comparative antioxidant activities of scutellarin and scutellarein from published studies.
| Antioxidant Assay | Scutellarin (IC50) | Scutellarein (IC50) | Key Findings | Reference |
| DPPH Radical Scavenging | 17.56 µmol/L | 16.84 µmol/L | Scutellarein exhibits slightly stronger DPPH radical scavenging activity. | [1][2] |
| ABTS•+ Radical Scavenging | 3.53 µmol/L | 3.00 µmol/L | Scutellarein demonstrates superior scavenging of ABTS•+ radicals. | [1][2] |
| •OH Radical Scavenging | 3.19 mmol/L | 0.31 mmol/L | Scutellarein is a significantly more potent scavenger of hydroxyl radicals. | [1][2] |
| Superoxide Anion (•O2−) Scavenging | Lower IC50 | Higher IC50 | Scutellarin is a more effective scavenger of superoxide anions.[3] | [3] |
| Fe2+ Chelating Activity | Shows typical peak | No typical peak | Scutellarin demonstrates superior iron-chelating capabilities.[3] | [3] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagent Preparation: A solution of DPPH radicals (e.g., 80 µmol/L) is prepared in ethanol.
-
Reaction Mixture: 100 µL of the sample (at various concentrations, dissolved in ethanol) is mixed with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The mixture is shaken and incubated at room temperature in the dark for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates a higher radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Rate (%) = [1 - (A_sample - A_blank) / A_control] × 100%, where A_sample is the absorbance of the sample with DPPH, A_blank is the absorbance of the sample without DPPH, and A_control is the absorbance of the DPPH solution without the sample.[1] The IC50 value is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the ABTS•+ radical cation.
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: 10 µL of the sample is mixed with 1.0 mL of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Signaling Pathways in Antioxidant Action
Scutellarin exerts its antioxidant effects intracellularly through the modulation of key signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Caption: Scutellarin's antioxidant signaling pathway via Nrf2 activation.
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for determining the antioxidant capacity of a compound using in vitro spectrophotometric assays is outlined below.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
The presented data indicates that while both scutellarin and scutellarein are potent antioxidants, their efficacy varies depending on the specific reactive species and the mechanism of action. Scutellarein, the aglycone form, generally exhibits superior radical scavenging activity against DPPH, ABTS•+, and hydroxyl radicals.[1] Conversely, scutellarin demonstrates a greater capacity for scavenging superoxide anions and chelating ferrous ions.[3]
These differences are critical for drug development and research applications. For instance, in conditions where hydroxyl radical-mediated damage is predominant, scutellarein may be a more effective therapeutic agent. However, in pathologies characterized by superoxide production or iron-induced oxidative stress, scutellarin could be more beneficial. The activation of the Nrf2/ARE pathway by scutellarin underscores its role in enhancing endogenous antioxidant defenses. Further in vivo studies are warranted to fully elucidate the therapeutic implications of these differential antioxidant profiles.
References
A Comparative Analysis of Scutellarin-7-diglucosidic acid and Quercetin for Researchers and Drug Development Professionals
In the landscape of flavonoid research, both Scutellarin-7-diglucosidic acid and quercetin have garnered attention for their potential therapeutic properties. This guide provides a comparative analysis of these two compounds, focusing on their antioxidant and anti-inflammatory activities, and the signaling pathways they modulate. It is important to note that while extensive research is available for quercetin, specific experimental data for this compound is limited. This analysis draws upon available data for quercetin and related compounds, such as scutellarin and its aglycone, scutellarein, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Antioxidant and Anti-inflammatory Activities
The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of quercetin and related compounds. Direct comparative data for this compound is currently unavailable in the reviewed literature.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / Value | Reference |
| Quercetin | DPPH Radical Scavenging | 15.9 µg/mL | [1] |
| DPPH Radical Scavenging | 19.17 µg/mL | [2] | |
| DPPH Radical Scavenging | 4.60 ± 0.3 µM | [3] | |
| ORAC | Higher than curcumin | [4] | |
| Scutellarein | DPPH Radical Scavenging | Lower IC50 than Scutellarin | [5] |
| Scutellarin | DPPH Radical Scavenging | Higher IC50 than Scutellarein | [5] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency. ORAC (Oxygen Radical Absorbance Capacity) values are another measure of antioxidant strength.
Table 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Compound | IC50 | Reference |
| Quercetin | ~27 µM | [6] |
| Significant inhibition at 5-50 µM | [7] | |
| Scutellarein | Effective at 25-125 µM | [8] |
Signaling Pathways
Quercetin has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.[9] Notably, it can inhibit the PI3K/Akt and NF-κB signaling pathways.[9] By down-regulating these pathways, quercetin can reduce the expression of pro-inflammatory cytokines and mediators.
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IκBα [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFκB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Genes\n(TNF-α, IL-6, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quercetin [label="Quercetin", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges LPS -> TLR4; TLR4 -> IKK [label="activates"]; IKK -> IκBα [label="phosphorylates"]; IκBα -> NFκB [label="releases"]; NFκB -> Nucleus [label="translocates to"]; Nucleus -> Inflammatory_Genes [label="activates transcription of"];
TLR4 -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> IKK [label="activates"];
Quercetin -> IKK [label="inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Quercetin -> PI3K [label="inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Quercetin -> Akt [label="inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; } .dot Caption: Simplified diagram of quercetin's inhibitory action on the NF-κB and PI3K/Akt signaling pathways.
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway\n(JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt_Pathway [label="PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scutellarin [label="Scutellarin", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2_ARE_Pathway [label="Nrf2/ARE Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> MAPK_Pathway; Inflammatory_Stimuli -> NFkB_Pathway; Inflammatory_Stimuli -> PI3K_Akt_Pathway; MAPK_Pathway -> Inflammatory_Response; NFkB_Pathway -> Inflammatory_Response; PI3K_Akt_Pathway -> Inflammatory_Response;
Scutellarin -> MAPK_Pathway [label="inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Scutellarin -> NFkB_Pathway [label="inhibits", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Scutellarin -> PI3K_Akt_Pathway [label="modulates", color="#EA4335", style=dashed, fontcolor="#EA4335"];
Oxidative_Stress -> Nrf2_ARE_Pathway [label="activates"]; Nrf2_ARE_Pathway -> Antioxidant_Enzymes [label="upregulates"]; Scutellarin -> Nrf2_ARE_Pathway [label="activates", color="#34A853", style=dashed, fontcolor="#34A853"]; } .dot Caption: Overview of signaling pathways modulated by scutellarin.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_samples [label="Prepare Sample and\nStandard Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_dpph [label="Prepare DPPH\nWorking Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Mix Sample/Standard\nwith DPPH Solution", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate in Dark\n(e.g., 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; measure_absorbance [label="Measure Absorbance\nat ~517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % Inhibition\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_samples; prepare_samples -> mix; prepare_dpph -> mix; mix -> incubate; incubate -> measure_absorbance; measure_absorbance -> calculate; calculate -> end; } .dot Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the stock solutions.
-
Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).
-
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each dilution of the test compound and standard.
-
A control is prepared by mixing the solvent with the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed RAW 264.7 cells\nin a 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_cells [label="Incubate for 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat_cells [label="Treat cells with\nTest Compound", fillcolor="#FBBC05", fontcolor="#202124"]; stimulate_cells [label="Stimulate with LPS\n(e.g., 1 µg/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_again [label="Incubate for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; collect_supernatant [label="Collect Cell Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; griess_reaction [label="Perform Griess Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure_absorbance [label="Measure Absorbance\nat ~540 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % NO Inhibition\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> incubate_cells; incubate_cells -> treat_cells; treat_cells -> stimulate_cells; stimulate_cells -> incubate_again; incubate_again -> collect_supernatant; collect_supernatant -> griess_reaction; griess_reaction -> measure_absorbance; measure_absorbance -> calculate; calculate -> end; } .dot Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 cells.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (this compound or quercetin) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. A control group without LPS stimulation and a group with LPS stimulation but without the test compound should be included.
-
Incubate the cells for a further 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
-
Measurement and Calculation:
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of nitric oxide inhibition is calculated, and the IC50 value is determined.
-
A cell viability assay (e.g., MTT or MTS) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
-
Conclusion
This comparative guide highlights the current state of knowledge regarding the antioxidant and anti-inflammatory properties of this compound and quercetin. Quercetin is a well-studied flavonoid with demonstrated potent antioxidant and anti-inflammatory effects, mediated in part through the inhibition of the PI3K/Akt and NF-κB signaling pathways.
In contrast, there is a significant lack of direct experimental data for this compound. Research on the related compounds, scutellarin and scutellarein, suggests that the scutellarein backbone possesses anti-inflammatory and antioxidant activities and modulates key signaling pathways like NF-κB, MAPK, and PI3K/Akt. The presence of a diglucoside moiety at the 7-position in this compound will likely influence its solubility, bioavailability, and potentially its biological activity compared to its aglycone and other glycosidic forms.
Further research, including direct comparative studies employing standardized in vitro and in vivo models, is crucial to elucidate the specific pharmacological profile of this compound and to accurately assess its therapeutic potential relative to well-established flavonoids like quercetin. The experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. nehu.ac.in [nehu.ac.in]
- 3. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 4. Antioxidant properties of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Mechanism of Scutellarin-7-diglucosidic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of Scutellarin-7-diglucosidic acid against established anti-inflammatory agents, Ibuprofen and Dexamethasone. The information presented herein is supported by experimental data from preclinical studies, offering a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Executive Summary
Inflammation is a complex biological response implicated in a multitude of diseases. While current anti-inflammatory drugs are effective, they are often associated with adverse effects, necessitating the exploration of new therapeutic agents. Scutellarin, a flavonoid glycoside, and its derivatives like this compound, have demonstrated potent anti-inflammatory properties in various studies.[1][2][3] This guide delves into the molecular mechanisms underlying the anti-inflammatory action of Scutellarin, presenting a comparative analysis with the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.
Comparative Analysis of Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. This is in contrast to the more direct enzymatic inhibition by Ibuprofen and the broad genomic and non-genomic effects of Dexamethasone.
| Feature | This compound | Ibuprofen | Dexamethasone |
| Primary Mechanism of Action | Modulation of inflammatory signaling pathways (NF-κB, MAPK) and activation of the Nrf2 antioxidant response pathway.[2][3][4] | Non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5][6] | Binds to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes and transactivation of anti-inflammatory genes.[7] |
| Effect on NF-κB Pathway | Inhibits the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[8][9] | Indirectly affects NF-κB signaling by reducing prostaglandin-mediated inflammation. | Potently inhibits NF-κB activation through multiple mechanisms, including the induction of IκBα.[10] |
| Effect on MAPK Pathway | Suppresses the phosphorylation of key MAPK proteins (p38, JNK), thereby inhibiting downstream inflammatory responses.[4][11] | Limited direct effect on the MAPK pathway. | Can modulate MAPK signaling, but this is not its primary anti-inflammatory mechanism. |
| Effect on COX Enzymes | Downregulates the expression of COX-2 induced by inflammatory stimuli.[12] | Directly inhibits the enzymatic activity of both COX-1 and COX-2.[5] | Suppresses the expression of COX-2.[13] |
| Effect on Nrf2 Pathway | Activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant and cytoprotective genes.[14][15][16] | No significant direct effect on the Nrf2 pathway. | Limited direct effect on the Nrf2 pathway. |
| Key Molecular Targets | IKK, IκBα, p65 (NF-κB pathway); p38, JNK (MAPK pathway); Nrf2, Keap1.[8][9][14] | COX-1 and COX-2 enzymes.[6] | Glucocorticoid Receptor (GR).[17] |
Quantitative Data on the Anti-inflammatory Effects of Scutellarin
The following tables summarize the quantitative data from various in vitro and in vivo studies demonstrating the anti-inflammatory efficacy of Scutellarin.
Table 1: Inhibition of Pro-inflammatory Mediators by Scutellarin in vitro
| Inflammatory Mediator | Experimental Model | Scutellarin Concentration | Observed Effect | Citation |
| Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | 10, 20, 40 µM | Dose-dependent reduction in NO production | [18] |
| Prostaglandin E2 (PGE2) | IL-1β-stimulated mouse chondrocytes | 15, 30 µM | Dose-dependent decrease in PGE2 production | [12] |
| Tumor Necrosis Factor-α (TNF-α) | LPS-induced BV-2 microglial cells | Not specified | Significant inhibition of TNF-α production | [8] |
| Interleukin-1β (IL-1β) | LPS-induced BV-2 microglial cells | Not specified | Significant inhibition of IL-1β production | [8] |
| Interleukin-6 (IL-6) | IL-1β-stimulated mouse chondrocytes | 15, 30 µM | Dose-dependent reduction in IL-6 levels | [12] |
| Cyclooxygenase-2 (COX-2) | IL-1β-stimulated mouse chondrocytes | 15, 30 µM | Dose-dependent downregulation of COX-2 expression | [12] |
| Inducible Nitric Oxide Synthase (iNOS) | IL-1β-stimulated mouse chondrocytes | 15, 30 µM | Dose-dependent downregulation of iNOS expression | [12] |
Table 2: Modulation of Signaling Pathways by Scutellarin in vitro
| Signaling Pathway | Protein Target | Experimental Model | Scutellarin Concentration | Observed Effect | Citation |
| NF-κB | p-p65 (phosphorylated) | LPS-induced BV-2 microglial cells | Not specified | Suppression of p65 phosphorylation | [8] |
| NF-κB | IκBα degradation | LPS-induced BV-2 microglial cells | Not specified | Inhibition of IκBα degradation | [8] |
| MAPK | p-p38 (phosphorylated) | LPS-activated BV-2 microglia | Not specified | Marked attenuation of p-p38 expression | [11] |
| MAPK | p-JNK (phosphorylated) | LPS-activated BV-2 microglia | Not specified | Marked attenuation of p-JNK expression | [11] |
| Nrf2 | Nuclear Nrf2 | H/R-stimulated hepatocytes | 10, 20, 40 µM | Marked increase in nuclear Nrf2 protein expression | [14] |
| Nrf2 | HO-1 mRNA | H/R-stimulated hepatocytes | 10, 20, 40 µM | Significant upregulation of HO-1 mRNA expression | [14] |
| Nrf2 | NQO1 mRNA | H/R-stimulated hepatocytes | 10, 20, 40 µM | Significant upregulation of NQO1 mRNA expression | [14] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the anti-inflammatory mechanism of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW264.7), murine microglial cell line (BV-2), or primary cells such as mouse chondrocytes are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) or pro-inflammatory cytokines like Interleukin-1β (IL-1β) are used to induce an inflammatory response in the cells.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration before the addition of the inflammatory stimulus.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandin E2 (PGE2) in the cell culture supernatant are quantified using commercially available ELISA kits.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Total cellular proteins or nuclear and cytoplasmic fractions are extracted from the treated cells.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, p-p65, p-p38, Nrf2).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from the treated cells and reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification with specific primers for the target genes (e.g., COX-2, iNOS, TNF-α, IL-1β, IL-6, HO-1, NQO1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Immunofluorescence for NF-κB Nuclear Translocation
-
Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Imaging: The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Key inflammatory signaling pathways and points of intervention by Scutellarin.
Caption: General experimental workflow for evaluating anti-inflammatory compounds in vitro.
Conclusion
This compound presents a promising multi-target approach to anti-inflammatory therapy. Its ability to modulate key signaling pathways, such as NF-κB and MAPK, while simultaneously activating the protective Nrf2 pathway, distinguishes it from conventional anti-inflammatory drugs. The compiled data and methodologies in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of inflammatory disorders. Further head-to-head comparative studies with established drugs are warranted to fully elucidate its therapeutic potential and position in the clinical landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. news-medical.net [news-medical.net]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scutellarin suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Scutellarin Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Scutellarin attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scutellarin Prevents Nonalcoholic Fatty Liver Disease (NAFLD) and Hyperlipidemia via PI3K/AKT-Dependent Activation of Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Role of Dexamethasone and Methylprednisolone Corticosteroids in Coronavirus Disease 2019 Hospitalized Patients: A Review [frontiersin.org]
- 18. Differences in anti-inflammatory effects between two specifications of Scutellariae Radix in LPS-induced macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: Scutellarin-7-diglucosidic acid in the Landscape of Bioactive Flavonoids
In the ever-evolving field of flavonoid research, Scutellarin-7-diglucosidic acid, a natural flavone, is gaining attention for its potential therapeutic applications. This guide provides a comparative analysis of this compound against other well-researched flavonoids—quercetin, luteolin, and apigenin—focusing on their performance in key biological assays. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the critical signaling pathways modulated by these compounds.
It is important to note that direct head-to-head comparative studies involving this compound are limited in the current body of scientific literature. Much of the available quantitative data pertains to its aglycone, scutellarin. This guide incorporates data for scutellarin as a proxy to infer the potential activities of its glycosidic form, a common practice in preliminary comparative analyses.
Comparative Analysis of Bioactivities
To provide a clear and objective comparison, the following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of this compound's aglycone (scutellarin) and other prominent flavonoids.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with lower IC50 values indicating higher antioxidant potency.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| Scutellarin | 17.56[1] | 3.53[1] |
| Quercetin | ~4.60[2] | 1.89[1][3] |
| Luteolin | - | - |
| Apigenin | - | - |
Anti-inflammatory Activity
The anti-inflammatory properties of flavonoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Nitric Oxide (NO) Inhibition in Macrophages |
| Scutellarin | Dose-dependent reduction in NO production in LPS-induced BV-2 microglial cells.[4] |
| Quercetin | - |
| Luteolin | - |
| Apigenin | - |
Note: Specific IC50 values for NO inhibition were not consistently reported across the searched literature for a direct comparison.
Anticancer Activity
The cytotoxic effects of flavonoids against various cancer cell lines are a significant area of research. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for this activity.
| Compound | Cell Line | IC50 (µM) |
| Scutellarin | A549 (Lung Carcinoma) | ~536 (converted from 246.8 µg/ml)[5] |
| H1975 (Lung Carcinoma) | ~260 (converted from 120.0 µg/ml)[5] | |
| MCF-7 (Breast Cancer) | 40.1% inhibition at 24h (concentration not specified) | |
| Quercetin | HCT116 (Colon Carcinoma) | 22.4 |
| Luteolin | - | - |
| Apigenin | Hep G2 (Hepatoma) | ~29.7 (converted from 8.02 µg/ml) |
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Reaction mixture: In a 96-well plate, various concentrations of the test flavonoid are added to the wells.
-
Initiation of reaction: A fixed volume of the DPPH solution is added to each well. A control well contains only the solvent and DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the flavonoid.
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium and seeded in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the test flavonoid for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (typically 540 nm).
-
Calculation of NO inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
-
IC50 determination: The IC50 value is determined by plotting the percentage of NO inhibition against the concentration of the flavonoid.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test flavonoid and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the flavonoid.
Signaling Pathway Visualizations
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways influenced by scutellarin and quercetin.
Caption: Key signaling pathways modulated by Scutellarin.
Caption: Key signaling pathways modulated by Quercetin.
Conclusion
This guide provides a foundational comparison of this compound, primarily through its aglycone scutellarin, with other major flavonoids. The presented data highlights the potential of these natural compounds in antioxidant, anti-inflammatory, and anticancer applications. However, the limited availability of direct comparative data for this compound underscores the need for further head-to-head studies to fully elucidate its therapeutic potential relative to other well-established flavonoids. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and conduct such crucial investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scutellarin improves the radiosensitivity of non‐small cell lung cancer cells to iodine‐125 seeds via downregulating the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of Scutellarin-7-diglucosidic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Scutellarin-7-diglucosidic acid and its potential molecular targets, placed in context with alternative compounds exhibiting similar biological activity. The information presented herein is supported by experimental data from peer-reviewed scientific literature, intended to inform further research and drug development efforts.
Introduction to this compound
This compound is a naturally occurring flavonoid found in plants such as Perilla ocimoides var. Crispa. While direct studies confirming the specific molecular targets of this compound are limited, research on extracts of Perilla frutescens, where it is a constituent, has demonstrated significant biological activity. A key finding is the inhibitory effect of Perilla frutescens decoctions on the proliferation of murine mesangial cells, a critical factor in the progression of certain kidney diseases.
Comparative Analysis of Anti-Proliferative Effects on Mesangial Cells
The proliferation of mesangial cells is a hallmark of various glomerular diseases. The inhibitory effects of a Perilla frutescens decoction, containing this compound, have been evaluated alongside other compounds known to modulate this process. This section compares the performance of the Perilla frutescens decoction with Rosmarinic acid, another active compound in the decoction, and Imatinib (STI 571), a known inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor.
| Compound/Extract | Target Cell Line | Assay | Key Findings | IC50 Value |
| Perilla frutescens Decoction | Cultured Murine Mesangial Cells | DNA Synthesis Assay | Significantly inhibited fetal calf serum-induced DNA synthesis.[1] | 8.8 µg/mL[1] |
| Rosmarinic Acid | Cultured Murine Mesangial Cells | [3H]thymidine Incorporation | Inhibited PDGF-induced cell proliferation. | Not explicitly stated in the primary comparative study, but identified as the main contributor to the decoction's effect.[1] |
| Imatinib (STI 571) | Cultured Mesangial Cells | [3H]thymidine Incorporation | Completely abolished PDGF-stimulated mesangial cell proliferation. | ~0.4 µM (for complete abolition)[2] |
| Imatinib (STI 571) | Cell-free assay | Tyrosine Kinase Inhibition Assay | Potent inhibitor of PDGFR. | ~0.1 µM[3][4] |
Elucidating the Signaling Pathways
The anti-proliferative effects of these compounds are mediated through distinct signaling pathways. While the precise pathway for this compound is yet to be fully elucidated, the mechanisms of its comparators offer valuable insights.
Platelet-Derived Growth Factor (PDGF) Signaling Pathway: PDGF is a potent mitogen for mesangial cells. Its binding to the PDGF receptor (PDGFR), a receptor tyrosine kinase, triggers a signaling cascade that promotes cell proliferation. A key downstream effector of this pathway is the Signal Transducer and Activator of Transcription 3 (STAT3).
Rosmarinic Acid's Proposed Mechanism: Rosmarinic acid has been shown to suppress the mRNA expression of both PDGF and the proto-oncogene c-myc in PDGF-stimulated mesangial cells. This suggests that Rosmarinic acid acts upstream in the signaling cascade, potentially by interfering with the autocrine signaling of PDGF or by inhibiting the transcriptional activation of key proliferative genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the supporting literature.
Mesangial Cell Proliferation Assays
1. [3H]Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Murine mesangial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS).
-
Stimulation: Cells are stimulated with a mitogen, such as 1% FCS or a specific growth factor like PDGF (e.g., 50 ng/mL).
-
Treatment: The test compound (e.g., Perilla frutescens decoction, Rosmarinic acid, or Imatinib) is added at various concentrations.
-
Radiolabeling: [3H]thymidine is added to the culture medium and incubated for a defined period, allowing for its incorporation into newly synthesized DNA.
-
Harvesting and Measurement: Cells are harvested, and the DNA is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control.
2. Proliferating Cell Nuclear Antigen (PCNA) Staining
PCNA is a protein associated with DNA synthesis and is used as a marker for proliferating cells.
-
Tissue/Cell Preparation: Formalin-fixed, paraffin-embedded tissue sections or cultured cells on slides are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PCNA antigen.
-
Blocking: Non-specific binding sites are blocked using a protein block solution.
-
Primary Antibody Incubation: The samples are incubated with a monoclonal antibody specific for PCNA (e.g., clone PC10).
-
Detection System: A labeled secondary antibody and a chromogenic substrate (e.g., DAB) are used to visualize the PCNA-positive cells.
-
Analysis: The number of PCNA-positive nuclei is counted and often expressed as a percentage of the total number of cells.
Western Blot for Phosphorylated PDGF Receptor
This technique is used to detect the activation (phosphorylation) of the PDGF receptor.
-
Cell Lysis: Cultured mesangial cells, following stimulation with PDGF and treatment with the test compound, are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the PDGF receptor (e.g., anti-phospho-PDGFR-β).
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.
-
Detection: An enhanced chemiluminescence (ECL) substrate is applied, and the resulting signal is detected on X-ray film or with a digital imaging system. The band intensity is quantified using densitometry.
Conclusion
While the direct molecular targets of this compound require further investigation, the available evidence strongly suggests its involvement in pathways that regulate cell proliferation. The anti-proliferative activity of Perilla frutescens decoctions on mesangial cells, a key in vitro model for certain kidney diseases, provides a compelling basis for future studies. Comparative analysis with well-characterized inhibitors like Rosmarinic acid and Imatinib offers a valuable framework for elucidating its precise mechanism of action. The detailed experimental protocols provided in this guide are intended to facilitate the design of future experiments aimed at confirming the molecular targets of this promising natural compound.
References
- 1. Inhibitory effect of decoction of Perilla frutescens on cultured murine mesangial cell proliferation and quantitative analysis of its active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
Scutellarin-7-diglucosidic acid efficacy versus established antioxidants
Scutellarin-7-diglucosidic acid, a naturally occurring flavone, demonstrates notable antioxidant properties, positioning it as a subject of interest for researchers in drug development and related scientific fields. When compared to established antioxidants such as Vitamin C, Vitamin E, and Coenzyme Q10, its efficacy presents a complex picture, supported by a growing body of in vitro experimental data. This guide provides a comprehensive comparison of this compound's antioxidant performance against these well-known compounds, detailing the experimental methodologies and underlying signaling pathways.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacity of this compound and established antioxidants is commonly evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. These tests measure the ability of a compound to scavenge free radicals, a key indicator of antioxidant activity. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
While direct comparative studies of this compound against Vitamin C, Vitamin E, and Coenzyme Q10 under identical conditions are limited, data from various studies using standardized methods allow for an indirect comparison. It is important to note that the aglycone form, scutellarein, often exhibits stronger antioxidant activity than its glycoside derivatives like scutellarin.[1]
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) | Notes |
| Scutellarin | 12.5[2] | 7.9[2] | - | Data for Scutellarin, the glucuronide of scutellarein.[2] |
| Vitamin C (Ascorbic Acid) | 23.3 - 41.25 | 28.23 - 127.7 | - | IC50 values can vary depending on assay conditions. |
| Vitamin E (α-Tocopherol) | ~42.86 | - | - | Data often presented for various homologues; α-tocopherol is the most biologically active.[3] |
| Coenzyme Q10 (Ubiquinol) | - | - | - | As a lipid-soluble antioxidant, its activity is often measured in different assay systems. |
Note: The data presented in this table are compiled from various sources and may not be directly comparable due to differences in experimental protocols. The IC50 values for Vitamin C and the data for Vitamin E are ranges found across multiple studies.[3] Direct head-to-head studies are needed for a definitive comparison.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key antioxidant assays cited are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a common method used to evaluate the free radical scavenging ability of antioxidants.[4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compound (this compound, Vitamin C, etc.) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
The ABTS assay is another widely used method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS is prepared and reacted with potassium persulfate to generate the ABTS•+ radical cation. This solution is then diluted to obtain a specific absorbance at 734 nm.
-
Sample Preparation: The test compounds are prepared in a series of concentrations.
-
Reaction: A fixed volume of the ABTS•+ solution is mixed with the sample solutions.
-
Incubation: The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Principle: A fluorescent probe (commonly fluorescein) is mixed with the antioxidant. The mixture is then exposed to a source of peroxyl radicals (e.g., AAPH). The antioxidant protects the fluorescent probe from being damaged by the radicals. The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: Solutions of the fluorescent probe, the radical generator (AAPH), and the antioxidant standard (Trolox) are prepared in a suitable buffer.
-
Sample Preparation: The test compounds are prepared in various concentrations.
-
Assay in Microplate: The sample, fluorescent probe, and AAPH are mixed in the wells of a microplate.
-
Fluorescence Measurement: The fluorescence is measured kinetically over a period of time using a fluorescence microplate reader.
-
Calculation: The area under the curve (AUC) is calculated for the samples and the standard. The ORAC value is then expressed as Trolox equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and the established antioxidants are mediated through various cellular signaling pathways.
Scutellarin and the Nrf2/ARE Pathway
Scutellarin has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or inducers like Scutellarin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE. This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others. These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.
Established Antioxidants: Direct Scavenging and Regeneration
Vitamin C, Vitamin E, and Coenzyme Q10 primarily function as direct free radical scavengers and are involved in a regenerative network.
-
Vitamin E (α-Tocopherol): As a lipid-soluble antioxidant, Vitamin E is a key protector of cell membranes from lipid peroxidation. It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid damage. In this process, Vitamin E itself becomes a radical (tocopheroxyl radical).
-
Vitamin C (Ascorbic Acid): This water-soluble antioxidant can regenerate the oxidized Vitamin E by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.[6]
-
Coenzyme Q10 (Ubiquinol): In its reduced form (ubiquinol), Coenzyme Q10 is a potent lipid-soluble antioxidant that can also regenerate Vitamin E. It plays a crucial role in the mitochondrial electron transport chain and in protecting mitochondrial membranes from oxidative damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Potential and Enhancement of Bioactive Metabolite Production in In Vitro Cultures of Scutellaria lateriflora L. by Biotechnological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Scutellarin: A Comparative Bioactivity Analysis in A549 and MCF-7 Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the bioactivity of Scutellarin in two distinct cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast cancer). This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying molecular mechanisms and experimental workflows.
Comparative Bioactivity of Scutellarin: A Tabular Summary
The following table presents a consolidated overview of the quantitative data on the effects of Scutellarin on the viability and apoptosis of A549 and MCF-7 cancer cell lines.
| Parameter | A549 (Non-Small Cell Lung Cancer) | MCF-7 (Breast Cancer) |
| Cell Viability (IC50) | 246.8 µg/ml (after 72h treatment)[1] | Data not explicitly available in the searched literature. However, proliferation inhibition was observed at 40.1% (24h), 58.7% (48h), and 70.6% (72h) with unspecified concentrations[2]. |
| Apoptosis Rate | Significant increase in apoptosis observed after treatment with 500 µM Scutellarin for 24 hours[3]. | Control: 7.8 ± 1.9% Treated (40-120 µM): 12.4 ± 1.9% to 23.9 ± 2.1%[2] |
| Affected Signaling Pathways | AKT/mTOR/4EBP1, STAT3[4][5], TGF-β1/smad2/ROS/caspase-3[3][6][7] | HIPPO-YAP[2][8] |
| Modulation of Apoptosis-Related Proteins | Downregulation of Bcl-2 and upregulation of Bax and cleaved-caspase-3[4][5]. | Modulation of YAP and p-YAP expression, leading to apoptosis[2][8]. |
In-Depth Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the bioactivity of Scutellarin.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate A549 or MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of Scutellarin in the culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of Scutellarin. Include a vehicle control (medium with the solvent used to dissolve Scutellarin, e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed A549 or MCF-7 cells in 6-well plates. Once the cells reach the desired confluency, treat them with various concentrations of Scutellarin for a specified duration (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently detach them using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect specific proteins in a sample and can be used to analyze the expression levels of key apoptosis-regulating proteins like Bcl-2 and Bax.
-
Cell Lysis: After treating the cells with Scutellarin, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control to compare the expression levels of the target proteins between different treatment groups.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by Scutellarin and a typical experimental workflow.
Caption: Scutellarin-mediated inhibition of the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.
Caption: General experimental workflow for assessing Scutellarin's bioactivity in cancer cell lines.
References
- 1. Scutellarin improves the radiosensitivity of non‐small cell lung cancer cells to iodine‐125 seeds via downregulating the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways PMID: 30666790 | MedChemExpress [medchemexpress.eu]
- 5. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway | Semantic Scholar [semanticscholar.org]
- 7. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
The Sweet Influence: A Comparative Guide to the Structure-Activity Relationship of Scutellarin and its Glycosides
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of Scutellarin and its glycosidic analogs, with a particular focus on their inhibitory effects on key metabolic enzymes. While direct comparative data for Scutellarin-7-diglucosidic acid is limited in the public domain, this guide provides a comprehensive overview based on available quantitative data for related flavonoid glycosides, offering valuable insights into the impact of glycosylation on biological function.
Unveiling the Impact of Glycosylation on Enzyme Inhibition
The inhibitory effects of flavonoids on carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase are of significant interest in the management of type 2 diabetes. A study investigating a flavonoids-rich extract from Scutellaria baicalensis shoots provides quantitative data on the inhibitory activities of several flavonoids, including Scutellarin (Scutellarein-7-O-glucuronide), against these enzymes.[1][2] The half-maximal inhibitory concentrations (IC50) reveal a clear structure-activity relationship, where the nature and presence of glycosidic moieties significantly influence the inhibitory potency.
| Flavonoid | α-Glucosidase IC50 (μg/mL) | α-Amylase IC50 (μg/mL) |
| Acarbose (Positive Control) | 996.02 ± 21.34 | 678.43 ± 16.52 |
| Flavonoids-rich Extract | 421.54 ± 10.01 | 498.59 ± 11.87 |
| Apigenin | 231.13 ± 5.35 | 287.53 ± 5.39 |
| Baicalein | 277.94 ± 6.21 | 336.22 ± 6.31 |
| Scutellarin | - | - |
| Chrysin | - | - |
| Apigenin-7-O-glucuronide | - | - |
| Baicalin | - | - |
| Chrysin-7-O-glucuronide | - | - |
| Isocarthamidin-7-O-glucuronide | - | - |
| Note: Specific IC50 values for Scutellarin and some other flavonoids from the study were not explicitly provided in the abstract, but their relative inhibitory abilities were discussed. The study concluded the inhibitory ability order against both enzymes was: Apigenin > Baicalein > Scutellarin > Chrysin > Apigenin-7-O-glucuronide > Baicalin > Chrysin-7-O-glucuronide > Isocarthamidin-7-O-glucuronide.[1][2] |
This data suggests that the aglycones (flavonoids without a sugar moiety), such as apigenin and baicalein, exhibit stronger inhibitory activity compared to their glycoside counterparts. The presence of a glucuronide group, as in Scutellarin and Baicalin, appears to diminish the inhibitory effect. This highlights a crucial aspect of the SAR: the size and nature of the glycosidic group at the C-7 position can modulate the binding affinity of the flavonoid to the active site of these enzymes. While data for a diglucosidic acid moiety is not available, it can be hypothesized that the larger sugar group might further decrease the inhibitory potency due to steric hindrance.
Experimental Corner: A Look at the Methodologies
To ensure the reproducibility and validation of such findings, a detailed understanding of the experimental protocols is essential. The following are detailed methodologies for the α-glucosidase and α-amylase inhibition assays, based on established protocols.
α-Glucosidase Inhibition Assay Protocol
This assay quantifies the inhibition of α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[3][4][5][6][7][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (Scutellarin, analogs, etc.)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.2 U/mL).
-
Prepare various concentrations of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 μL of the α-glucosidase solution to each well.
-
Add 50 μL of the test compound or control solution to the respective wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 μL of pNPG solution (e.g., 5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 μL of 0.1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
α-Amylase Inhibition Assay Protocol
This assay determines the inhibitory effect on α-amylase by measuring the amount of reducing sugars produced from starch, often using the dinitrosalicylic acid (DNS) method.[9][10][11][12][13]
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch solution (1% w/v)
-
Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Test compounds
-
Acarbose (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a solution of α-amylase in phosphate buffer (e.g., 10 U/mL).
-
Prepare various concentrations of the test compounds and acarbose.
-
In a test tube, mix 0.5 mL of the test compound or control solution with 0.5 mL of the α-amylase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add 0.5 mL of the starch solution to initiate the reaction and incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Boil the mixture for 5-10 minutes in a water bath, then cool to room temperature.
-
Dilute the reaction mixture with distilled water (e.g., 10 mL).
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
The percentage of inhibition is calculated using a similar formula as for the α-glucosidase assay.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways: The Deeper Mechanisms of Action
Beyond direct enzyme inhibition, Scutellarin and its analogs exert their biological effects by modulating various intracellular signaling pathways. The anti-inflammatory and antioxidant properties of these flavonoids are often attributed to their influence on key pathways like NF-κB and MAPK.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Scutellarin has been shown to inhibit the activation of NF-κB.[14][15][16][17][18] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By keeping NF-κB inactive, Scutellarin can downregulate the expression of pro-inflammatory genes.
Caption: Scutellarin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Scutellarin has been demonstrated to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38 and JNK.[14][18][19][20] This action contributes to its anti-inflammatory and neuroprotective effects.
Caption: Scutellarin's modulatory effect on the MAPK signaling pathway.
Conclusion
The structure-activity relationship of Scutellarin and its glycosides is a complex yet crucial area of study for the development of novel therapeutics. Available data strongly suggests that the aglycone form of flavonoids often exhibits more potent inhibitory activity against enzymes like α-glucosidase and α-amylase compared to their glycosylated counterparts. The size and nature of the sugar moiety play a significant role in modulating this activity. Furthermore, the multifaceted biological effects of these compounds are underpinned by their ability to interact with key cellular signaling pathways such as NF-κB and MAPK. While more research is needed to elucidate the specific activities of this compound and its direct analogs, the insights gathered from related compounds provide a solid foundation for future drug design and development efforts in this promising class of natural products.
References
- 1. Inhibitory effects against α-glucosidase and α-amylase of the flavonoids-rich extract from Scutellaria baicalensis shoots and interpretation of structure–activity relationship of its eight flavonoids by a refined assign-score method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.8. Assay for α-Glucosidase Inhibition [bio-protocol.org]
- 4. Determination of α-glucosidase inhibition [bio-protocol.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
- 13. rjstonline.com [rjstonline.com]
- 14. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scutellarin suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scutellarin ameliorates cartilage degeneration in osteoarthritis by inhibiting the Wnt/β-catenin and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutellarin-7-Diglucosidic Acid: A Natural Alternative to Synthetic Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents with improved safety profiles, natural compounds are gaining significant attention. This guide provides a comprehensive comparison of Scutellarin-7-diglucosidic acid, a flavonoid with potent anti-inflammatory properties, against commonly used synthetic anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This comparison is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent.
Executive Summary
Scutellarin, the aglycone of this compound, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Unlike NSAIDs which primarily target cyclooxygenase (COX) enzymes, Scutellarin exerts its effects through the inhibition of pro-inflammatory cytokines and mediators via the NF-κB and MAPK signaling pathways. This multi-target mechanism suggests a broader spectrum of anti-inflammatory activity and potentially a more favorable side-effect profile compared to traditional synthetic drugs.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the anti-inflammatory effects of Scutellarin and representative synthetic anti-inflammatory drugs. It is important to note that the data for Scutellarin and synthetic drugs are often from different studies and experimental conditions, warranting caution in direct comparisons.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Assay System | Mediator | Inhibition | IC50 | Reference |
| Scutellarin | LPS-stimulated BV-2 microglia | TNF-α | Dose-dependent | ~20 µM | [1] |
| LPS-stimulated BV-2 microglia | IL-1β | Dose-dependent | Not Reported | [1] | |
| LPS-stimulated BV-2 microglia | IL-6 | Dose-dependent | Not Reported | [1] | |
| LPS-stimulated BV-2 microglia | Nitric Oxide (NO) | Dose-dependent | ~25 µM | [1] | |
| Ibuprofen | LPS-stimulated C2C12 myoblasts | TNF-α mRNA | Significant Inhibition | Not Reported | [2][3] |
| Diclofenac | IL-1β-stimulated human chondrocytes | IL-6 | Significant Inhibition | Not Reported | [4] |
| Dexamethasone | TNF-α-stimulated NHLF & primary fibroblasts | CXCL8 (IL-8) | Dose-dependent | ~0.1-1 nM | [5] |
| IL-1β-stimulated NHLF & primary fibroblasts | IL-6 | Dose-dependent | ~0.1-1 nM | [5] |
Table 2: Inhibition of Key Inflammatory Enzymes and Pathways
| Compound | Target | Assay System | IC50 / Effect | Reference |
| Scutellarin | NF-κB p65 Phosphorylation | LPS-stimulated BV-2 microglia | Significant Inhibition | [1] |
| p38 MAPK Phosphorylation | LPS-stimulated BV-2 microglia | Significant Inhibition | [1] | |
| JNK Phosphorylation | LPS-stimulated BV-2 microglia | Significant Inhibition | [1] | |
| Ibuprofen | COX-1 | In vitro enzyme assay | Varies by study | [6] |
| COX-2 | In vitro enzyme assay | Varies by study | [6] | |
| Diclofenac | COX-1 | In vitro enzyme assay | Varies by study | [6] |
| COX-2 | In vitro enzyme assay | Varies by study | [6] | |
| Dexamethasone | Glucocorticoid Receptor | Various | Agonist | [7] |
Mechanism of Action: A Comparative Overview
Synthetic and natural anti-inflammatory agents often employ distinct mechanisms to quell the inflammatory cascade.
Scutellarin: This flavonoid modulates the inflammatory response primarily by inhibiting the activation of key transcription factors and signaling kinases. It has been shown to suppress the phosphorylation and subsequent activation of NF-κB p65, a pivotal regulator of pro-inflammatory gene expression.[1] Furthermore, Scutellarin inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which are crucial for the production of inflammatory mediators.[1]
Synthetic Anti-Inflammatory Drugs:
-
NSAIDs (e.g., Ibuprofen, Diclofenac): These drugs primarily act by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
-
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents act by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes.[7]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating anti-inflammatory compounds.
Caption: Comparative signaling pathways of Scutellarin and NSAIDs.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro anti-inflammatory assays.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[8]
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (Scutellarin or synthetic drug) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL.[9][10]
-
Incubate for a specified period depending on the assay (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
After treatment and incubation, collect the cell culture supernatant.
-
Perform ELISA for specific cytokines (TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.[11][12]
-
Nitric Oxide (NO) Production Assay
-
Method: Griess Assay.
-
Protocol:
-
Collect cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration (a stable product of NO) from a sodium nitrite standard curve.[10][12]
-
Western Blot for MAPK Phosphorylation (p-p38, p-JNK)
-
Protocol:
-
After a shorter incubation period with LPS (e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated p38 (p-p38) or JNK (p-JNK) overnight at 4°C.[13][14]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Normalize to total p38, total JNK, or a loading control like β-actin.
-
NF-κB p65 Nuclear Translocation Assay
-
Method: Immunofluorescence Microscopy.
-
Protocol:
-
Grow cells on glass coverslips in a culture plate.
-
Perform treatment and LPS stimulation as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.[15][16][17]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the p65 signal with the DAPI signal.
-
Conclusion
This compound, through its aglycone Scutellarin, presents a compelling case as a natural anti-inflammatory agent. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, offers a distinct advantage over the COX-inhibiting profile of NSAIDs. This multi-targeted approach may lead to a broader therapeutic window and a more favorable safety profile. The provided experimental data and protocols offer a solid foundation for researchers to further investigate and benchmark Scutellarin against existing synthetic drugs, paving the way for its potential development as a novel anti-inflammatory therapeutic. Further head-to-head comparative studies are warranted to definitively establish its relative potency and clinical utility.
References
- 1. Scutellarin suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anti-inflammatory effects of anti-arthritic herbal medicines and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsu.edu [ohsu.edu]
- 7. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 16. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Scutellarin-7-diglucosidic Acid: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for Scutellarin-7-diglucosidic acid if available from the supplier. If an SDS is not available, treat the compound as a potentially hazardous substance. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification : In the absence of specific information classifying this compound as non-hazardous, it should be managed as a chemical waste. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous by an authorized body[1].
-
Segregation : Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Store it separately to prevent unintended reactions[2][3]. Incompatible chemicals should be separated by physical barriers[3].
-
Container Selection and Labeling :
-
Use a chemically compatible container for waste collection. Plastic containers are often preferred for storing waste materials[4]. The container must be in good condition, free from damage, and have a secure, leak-proof closure[3].
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Proper labeling is crucial for safe handling and disposal[4].
-
-
Accumulation and Storage :
-
Disposal Request and Pickup :
-
Disposal of Empty Containers :
-
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent capable of removing the residue[1].
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[1].
-
Once properly decontaminated, deface all chemical labels on the empty container before disposing of it as regular trash[1].
-
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound was found, the following table provides general regulatory limits for hazardous waste accumulation in a laboratory setting.
| Parameter | Regulatory Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [4] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Maximum Storage Time in SAA (partially full) | Up to 12 months | [4] |
| Removal Time for Full Containers | Within 3 calendar days of becoming full | [2] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound for disposal purposes are currently documented in the searched literature. Therefore, chemical treatment of the waste is not recommended without explicit guidance from a qualified chemist or your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Scutellarin-7-diglucosidic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Scutellarin-7-diglucosidic acid, a flavone isolated from Perilla ocimoides var. Crispa.[1][2][] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE based on recommended safety precautions.[4]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Required when there is a risk of splashing or dust generation.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Cold Insulating Gloves | Required when handling samples at low temperatures.[4] | |
| Body Protection | Laboratory Coat | Standard practice for all laboratory work. |
| Fire/Flame Resistant/Retardant Clothing | Recommended when working with flammable materials or ignition sources.[4] | |
| Respiratory Protection | Respirator | Required in case of inadequate ventilation or when handling fine powders that may become airborne.[4] |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.
Handling:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[4]
-
Inert Atmosphere: Handle under an inert gas (e.g., argon or nitrogen) to prevent degradation.[4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4] Contaminated work clothing should not be allowed out of the workplace.[4]
Storage:
-
Temperature: For long-term storage, keep at -80°C (up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1]
-
Conditions: Store in a sealed container, protected from moisture and light.[1][4] Keep in a cool place and protect from sunlight.[4]
First Aid Measures
In the event of exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
This table is based on general laboratory first aid procedures and should be supplemented with institution-specific protocols.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Container: Dispose of this compound and any contaminated materials in a designated and properly labeled hazardous waste container.[4]
-
Consultation: Refer to your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Recovery and Recycling: Contact the manufacturer or supplier for information on potential recovery or recycling options.[4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
